molecular formula C7H6BrN3 B10901295 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine

2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10901295
M. Wt: 212.05 g/mol
InChI Key: CUCDFKJMDYZBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine is a high-value brominated heterocyclic compound offered as a key synthetic intermediate for advanced chemical research and development. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its role as a purine analogue and its wide range of biological activities . This particular bromo-derivative is designed for further functionalization, with the bromine atom at the 2-position serving as a reactive handle for metal-catalyzed cross-coupling reactions, such as those pioneered with related structures . This enables researchers to efficiently create a diverse library of novel derivatives for structure-activity relationship (SAR) studies. Pyrazolo[1,5-a]pyrimidines have demonstrated significant potential as potent inhibitors of various protein kinases, which are key targets in targeted cancer therapy . Research into closely related analogues has shown that such compounds can exhibit strong inhibitory effects on kinases like Pim-1 and Flt-3, suppressing colony formation in cancer cells and reducing the phosphorylation of key proteins like BAD . The structural features of this compound, including its planar, fused bicyclic system, facilitate important interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . This product is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this building block to explore new chemical space in the development of potential oncological therapeutics, agrochemicals, and other biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

2-bromo-7-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-9-7-4-6(8)10-11(5)7/h2-4H,1H3

InChI Key

CUCDFKJMDYZBIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=CC(=NN12)Br

Origin of Product

United States

Foundational & Exploratory

Structural and Synthetic Divergence: A Technical Guide to 2-Bromo vs. 3-Bromo Pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a privileged bicyclic scaffold widely utilized in medicinal chemistry, particularly in the design of targeted protein kinase inhibitors[1]. While functionalization of this scaffold is critical for structure-activity relationship (SAR) exploration, the position of substitution—specifically at the C2 versus the C3 position—dictates entirely different synthetic approaches and biological binding vectors. This whitepaper delineates the electronic causality, synthetic methodologies, and spatial trajectories that distinguish 2-bromo- from 3-bromo-pyrazolo[1,5-a]pyrimidine derivatives.

Electronic and Structural Foundations

To understand the divergent reactivity of this scaffold, one must first examine its standard IUPAC numbering and electronic distribution. The numbering designates the pyrazole nitrogen as N1, followed by C2, C3, the bridgehead carbon C3a, the pyrimidine nitrogen N4, and carbons C5, C6, and C7, culminating at the bridgehead nitrogen N7a[2].

The fusion of the electron-rich pyrazole ring with the electron-deficient pyrimidine ring creates a pronounced "push-pull" electronic system. Consequently, the C3 position is highly nucleophilic , making it the primary and most favorable site for electrophilic aromatic substitution (EAS)[3]. The transition state for electrophilic attack at C3 is significantly stabilized by resonance from the adjacent bridgehead nitrogen's lone pair. Conversely, the C2 position is electronically deactivated toward direct electrophilic attack, necessitating orthogonal, de novo synthetic strategies for functionalization[4].

ReactivityLogic Core Pyrazolo[1,5-a]pyrimidine Core C3_Path Highly Nucleophilic C3 (Electron-rich pyrazole) Core->C3_Path C2_Path EAS-Inactive C2 (Requires pre-functionalization) Core->C2_Path EAS Electrophilic Aromatic Substitution (NBS) C3_Path->EAS DeNovo De Novo Cyclocondensation (5-Bromo-1H-pyrazol-3-amine) C2_Path->DeNovo Product3 3-Bromo Derivative EAS->Product3 Product2 2-Bromo Derivative DeNovo->Product2

Logical flow of synthetic strategies dictated by the pyrazolo[1,5-a]pyrimidine core electronics.

Divergent Synthetic Methodologies

Because of the inherent electronic bias of the scaffold, accessing the 3-bromo and 2-bromo derivatives requires fundamentally different approaches.

Comparative Synthetic Overview
Feature3-Bromo-pyrazolo[1,5-a]pyrimidine2-Bromo-pyrazolo[1,5-a]pyrimidine
Synthetic Strategy Direct Electrophilic Aromatic Substitution (EAS)De novo Cyclocondensation
Starting Materials Intact Pyrazolo[1,5-a]pyrimidine core5-Bromo-1H-pyrazol-3-amine + 1,3-Dicarbonyl
Primary Reagents N-Bromosuccinimide (NBS), DMF or AcOHGlacial Acetic Acid or EtOH/HCl, Heat
Regioselectivity Exclusive to C3 due to electronic biasDictated structurally by the pyrazole precursor
Scalability High (Readily scaled to Kilograms)Moderate to High (Dependent on dicarbonyl)
Kinase Binding Vector Projects toward solvent channel / DFG motifProjects along the hinge region / gatekeeper

Medicinal Chemistry Vectors and Cross-Coupling

Both 2-bromo and 3-bromo pyrazolo[1,5-a]pyrimidines serve as critical, versatile intermediates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[2]. However, their utility in drug design diverges based on their spatial trajectories within target protein pockets.

When the pyrazolo[1,5-a]pyrimidine core occupies the ATP-binding hinge region of a kinase, a substituent at the C3 position typically projects outward toward the solvent-exposed channel or the DFG motif, allowing for the tuning of pharmacokinetic properties[1]. In contrast, a substituent at the C2 position is directed along the hinge binder axis or toward the hydrophobic gatekeeper residue, which is critical for achieving kinase selectivity[4].

KinaseVectors Scaffold Pyrazolopyrimidine Scaffold Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Sub3 3-Substituted Product Vector: Solvent Channel / DFG Motif Coupling->Sub3 via 3-Bromo Sub2 2-Substituted Product Vector: Hinge Region / Gatekeeper Residue Coupling->Sub2 via 2-Bromo

Divergent spatial vectors of 2- and 3-substituted pyrazolo[1,5-a]pyrimidines in kinase pockets.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to prevent common synthetic failures (such as over-bromination or incomplete cyclization).

Protocol A: Regioselective Synthesis of 3-Bromo-pyrazolo[1,5-a]pyrimidine

Causality Check: N,N-Dimethylformamide (DMF) is utilized as the solvent because its polar aprotic nature stabilizes the highly polar Wheland intermediate formed during EAS, accelerating the reaction exclusively at C3[5].

  • Preparation: Dissolve the parent pyrazolo[1,5-a]pyrimidine (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to suppress radical side reactions.

  • Halogenation: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes. Self-Validation: Strictly limiting NBS to 1.05 equivalents prevents the formation of 3,6-dibromo byproducts[5].

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via LC-MS. The reaction is complete when the parent mass is entirely consumed.

  • Workup: Quench the reaction by pouring it into ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with Ethyl Acetate (3x), wash the combined organic layers heavily with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: De Novo Synthesis of 2-Bromo-pyrazolo[1,5-a]pyrimidine

Causality Check: Glacial acetic acid acts as both the solvent and the acid catalyst, protonating the dicarbonyl to facilitate nucleophilic attack by the weakly nucleophilic exocyclic amine of the bromopyrazole[4].

  • Preparation: Suspend 5-bromo-1H-pyrazol-3-amine (1.0 equiv, e.g., 10 mmol) and the appropriate 1,3-dicarbonyl equivalent (e.g., 1,1,3,3-tetramethoxypropane for the unsubstituted pyrimidine ring) (1.1 equiv) in glacial acetic acid (0.5 M).

  • Cyclocondensation: Heat the mixture to reflux (approx. 110 °C) for 4–6 hours.

  • Monitoring: The reaction proceeds via an initial imine formation followed by intramolecular cyclization and aromatization. Self-Validation: The solution will typically undergo a distinct color change (often deepening to yellow/orange). LC-MS will confirm the mass of the cyclized aromatic product.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the majority of the acetic acid.

  • Purification: Dilute the residue with Dichloromethane (DCM) and carefully neutralize with saturated aqueous NaHCO₃ until gas evolution ceases. Extract, dry the organic layer over MgSO₄, concentrate, and purify via automated flash chromatography (Hexane/EtOAc gradient)[4].

References

  • Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors - d-nb.info. 4

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions - RSC Publishing. 3

  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS - Taylor & Francis. 5

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.2

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. 1

Sources

The Privileged Interface: Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purine Bioisostere

In the landscape of heterocyclic medicinal chemistry, few templates rival the pyrazolo[1,5-a]pyrimidine scaffold in versatility and efficacy. Structurally, this 5:6 fused system acts as a bioisostere of purine (adenine), making it a "privileged structure" for targeting ATP-binding sites in kinases and other nucleotide-dependent enzymes.

Unlike the ubiquitous quinazoline or indole scaffolds, the pyrazolo[1,5-a]pyrimidine core offers a unique vector for substitution. The bridgehead nitrogen (N1) eliminates the need for a hydrogen bond donor at that position, altering the electronic landscape and solubility profile compared to its purine analogues. This guide dissects the synthetic architecture, structural biology, and clinical application of this scaffold, moving beyond basic definitions to actionable medicinal chemistry strategies.[1][2][3]

Synthetic Architecture: Regioselectivity & Construction

The primary route to this scaffold involves the condensation of 3(5)-aminopyrazoles with 1,3-electrophiles (such as


-diketones, 

-ketoesters, or alkynones).
The Regioselectivity Challenge

A critical technical nuance often overlooked in general texts is regioselectivity . The 3(5)-aminopyrazole contains two nucleophilic nitrogen centers: the exocyclic amine (


) and the ring nitrogen (N2).
  • Kinetic Control: Attack by the exocyclic amine on the most reactive carbonyl.

  • Thermodynamic Control: Reversibility of intermediates often leads to the most stable fused system.

When reacting with unsymmetrical 1,3-dicarbonyls, two regioisomers are possible: the 5-substituted or 7-substituted derivative. In acidic media (e.g., glacial acetic acid), the reaction typically favors the formation of the 7-substituted product due to the initial formation of a Schiff base at the more hindered carbonyl, followed by ring closure.

Diagram: Synthetic Workflow & Regiochemistry

Synthesis_Workflow cluster_0 Precursors cluster_1 Mechanism cluster_2 Product AminoPyrazole 3-Aminopyrazole (Binucleophile) Intermediate Schiff Base / Enamine Intermediate AminoPyrazole->Intermediate Nucleophilic Attack Electrophile 1,3-Dicarbonyl (Unsymmetrical) Electrophile->Intermediate Cyclization Dehydrative Cyclization Intermediate->Cyclization -H2O Scaffold Pyrazolo[1,5-a]pyrimidine Core Cyclization->Scaffold Regioselective Closure

Figure 1: General synthetic workflow for the construction of the pyrazolo[1,5-a]pyrimidine core via condensation.

Protocol: General Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidines

Objective: Synthesis of 7-methyl-pyrazolo[1,5-a]pyrimidin-2-amine derivatives.

  • Reagents: 3,5-diamino-4-arylpyrazole (1.0 equiv), Acetylacetone (1.2 equiv), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve the aminopyrazole in glacial acetic acid (5 mL/mmol) in a round-bottom flask.

    • Add acetylacetone dropwise at room temperature.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
      
    • Checkpoint: The formation of the intermediate may be visible as a transient spot; complete conversion is required before workup.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water. Neutralize with saturated

      
       to pH 7–8.
      
    • Collect the precipitate via vacuum filtration.

    • Recrystallize from EtOH/DMF to afford the pure product.

Structural Biology & SAR: The Hinge Binder

In the context of kinase inhibition, the pyrazolo[1,5-a]pyrimidine scaffold functions primarily as an ATP-competitive inhibitor .

Binding Mode Mechanics
  • The Hinge Region: The N4 nitrogen of the pyrimidine ring typically serves as a hydrogen bond acceptor, interacting with the backbone amide NH of the kinase hinge region (e.g., residues 81–83 in CDK2).

  • C3 Position: Substituents here (often carbonitriles, amides, or halides) project into the hydrophobic back pocket or gatekeeper region.

  • C7 Position: Substituents here must accommodate the solvent front or specific ribose-binding pockets. Bulky groups at C7 can induce selectivity by clashing with non-target kinases.

Diagram: SAR & Interaction Map

SAR_Map Core Pyrazolo[1,5-a]pyrimidine Scaffold N4 N4 Position: H-Bond Acceptor (Hinge Interaction) Core->N4 C3 C3 Position: Gatekeeper Interaction (Electronic Tuning) Core->C3 C7 C7 Position: Solvent Exposure (Solubility/Selectivity) Core->C7 C2 C2 Position: Hydrophobic Pocket (Steric Fit) Core->C2

Figure 2: Structure-Activity Relationship (SAR) map highlighting key interaction vectors on the scaffold.

Clinical Case Studies & Data

The transition from scaffold to drug is best exemplified by Dinaciclib (Oncology) and Zaleplon (CNS).

Comparative Data: Key Therapeutics
Drug NamePrimary TargetIndicationStatusKey Structural Feature
Dinaciclib CDK1, CDK2, CDK5, CDK9CLL, LeukemiaPhase IIIPyrazolo[1,5-a]pyrimidine core with a pyridine-oxide moiety for solubility.
Zaleplon GABA-A (

1 subunit)
InsomniaFDA Approved 3-acetamide substituent confers agonist selectivity.
Larotrectinib TRKA/B/CSolid Tumors (NTRK+)FDA Approved Contains a pyrazolo[1,5-a]pyrimidine core; highly selective for TRK fusions.
Paritaprevir HCV NS3/4A ProteaseHepatitis CFDA Approved Macrocyclic structure incorporating the scaffold.
Case Study: Dinaciclib (CDK Inhibition)

Dinaciclib was designed to improve upon the safety profile of Flavopiridol. Crystallographic data (PDB: 4KD1) reveals that the pyrazolo[1,5-a]pyrimidine core binds in the ATP cleft of CDK2. The 3-ethyl group fits into the hydrophobic pocket, while the N4 nitrogen accepts a hydrogen bond from the hinge residue Leu83 [1].

Experimental Protocol: Kinase Inhibition Assay

To validate the efficacy of synthesized pyrazolo[1,5-a]pyrimidine derivatives, a standard radiometric or fluorescence-based kinase assay is required.

Protocol: ADP-Glo™ Kinase Assay (Promega) for CDK2/CyclinE

  • Preparation:

    • Prepare 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      DTT.
    • Prepare compound dilutions in DMSO (Final DMSO concentration < 1%).

  • Reaction:

    • Add 2

      
       of CDK2/CyclinE enzyme (0.2 ng/
      
      
      
      ) to a 384-well plate.
    • Add 1

      
       of inhibitor solution. Incubate for 10 min at RT.
      
    • Initiate reaction by adding 2

      
       of ATP/Substrate mix (10 
      
      
      
      ATP, 0.2
      
      
      Histone H1).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
       of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
       of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.
      
    • Measure Luminescence (RLU).

  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to sigmoidal dose-response to determine

      
      .
      

Future Outlook: Macrocyclization & PROTACs

The future of this scaffold lies in macrocyclization . Recent approvals like Repotrectinib (a macrocyclic TKI) demonstrate that tethering the C3 and C5/C7 positions restricts bond rotation, reducing the entropic penalty of binding and overcoming resistance mutations (e.g., solvent-front mutations) [2]. Furthermore, the scaffold is increasingly used as the "warhead" in PROTACs (Proteolysis Targeting Chimeras) designed to degrade rather than inhibit oncogenic kinases.

References

  • RCSB PDB. (2013). Crystal structure of CDK2 in complex with Dinaciclib (PDB 4KD1). Retrieved from [Link]

  • Drilon, A., et al. (2023). Repotrectinib in ROS1-Fusion-Positive Non-Small-Cell Lung Cancer. The New England Journal of Medicine. Retrieved from [Link]

  • Fraley, M. E., et al. (2002). Optimization of the pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors.[4] Bioorganic & Medicinal Chemistry Letters.[4][5] Retrieved from [Link]

  • FDA Access Data. (2018). Larotrectinib (VITRAKVI) Prescribing Information. Retrieved from [Link]

Sources

The Strategic Role of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine in Kinase Inhibitor Discovery: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology shifts toward highly selective multi-kinase inhibitors, the pyrazolo[1,5-a]pyrimidine core has emerged as a privileged N-heterocyclic scaffold. Specifically, 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine serves as a critical, commercially available building block for drug discovery professionals. This technical guide details the commercial sourcing, mechanistic rationale, and synthetic protocols required to leverage this intermediate in the development of novel ATP-competitive kinase inhibitors.

Chemical Profile & Commercial Sourcing

Before initiating a medicinal chemistry campaign, securing a reliable supply chain for the starting scaffold is paramount. 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine is widely accessible through specialized chemical vendors, ensuring reproducible scale-up from milligram to kilogram quantities.

Table 1: Physicochemical Properties and Commercial Sourcing

Property / AttributeDetail
Chemical Name 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine
CAS Number 1126-24-5[1]
Molecular Formula C7H6BrN3[1]
Molecular Weight 212.049 g/mol [1]
Key Structural Features Fused bicyclic N-heterocycle, C2-bromine, C7-methyl
Commercial Suppliers 2[2], 3[3], 4[4]
Typical Purity (QC) >95% (Validated via LC-MS and 1H-NMR)
Mechanistic Grounding: The Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition

The fused pyrazolo[1,5-a]pyrimidine system is structurally analogous to purine, allowing it to act as a potent ATP-competitive inhibitor[5]. The rationale for utilizing the 7-methyl substituted analog lies in its highly specific spatial geometry:

  • Hinge Region Binding: The nitrogen atoms in the pyrazole and pyrimidine rings form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., CDK2, TRKA, and Pim-1)[6][7].

  • Steric Vectoring: The 7-methyl group occupies a specific hydrophobic pocket adjacent to the ATP-binding site. This restricts the molecule's rotational degrees of freedom, locking it into an active conformation and enhancing kinase selectivity[7].

  • Downstream Efficacy: By competitively blocking ATP, these derivatives prevent the phosphorylation of downstream effector proteins (such as BAD or Rb), ultimately inducing cell cycle arrest and apoptosis in oncogenic cell lines[6].

KinaseInhibition Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Kinase Target Kinase (e.g., CDK2 / Pim-1) Inhibitor->Kinase Competitive Binding Substrate Downstream Effector (e.g., BAD, Rb) Kinase->Substrate Phosphorylation Inhibited ATP ATP Molecule ATP->Kinase Blocked Apoptosis Cell Cycle Arrest & Apoptosis Substrate->Apoptosis Unphosphorylated State

Fig 1. Mechanism of ATP-competitive kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Synthetic Utility: Functionalization at the C2 Position

The true value of 2-bromo-7-methylpyrazolo[1,5-a]pyrimidine lies in its synthetic versatility. The C2-bromine atom is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[8].

Causality of the Bromine Handle: The C-Br bond possesses the optimal dissociation energy for oxidative addition by Pd(0) species. Unlike C-Cl bonds, which often require specialized, electron-rich phosphine ligands to force the reaction, the C-Br bond readily reacts under standard conditions (e.g., Pd(dppf)Cl2). This allows researchers to rapidly generate libraries of C2-arylated or heteroarylated derivatives to explore Structure-Activity Relationships (SAR)[8].

SyntheticWorkflow Start 2-Bromo-7-methylpyrazolo [1,5-a]pyrimidine Reaction Suzuki-Miyaura Coupling (100°C, 2-4 hours) Start->Reaction Reagents Aryl Boronic Acid + Pd(dppf)Cl2 + K2CO3 + Dioxane/H2O Reagents->Reaction Purification Aqueous Workup & Flash Chromatography Reaction->Purification QC QC Validation (LC-MS, 1H-NMR) Purification->QC Product C2-Arylated Kinase Inhibitor Lead QC->Product Purity >95%

Fig 2. Synthetic workflow for C2-arylation of 2-bromo-7-methylpyrazolo[1,5-a]pyrimidine via Suzuki.

Experimental Protocol: Palladium-Catalyzed C2-Arylation (Suzuki-Miyaura Coupling)

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the C2-arylation of 2-bromo-7-methylpyrazolo[1,5-a]pyrimidine.

Materials:

  • 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl2 (0.05 eq, 5 mol%)

  • Potassium Carbonate (K2CO3) (2.5 eq)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-7-methylpyrazolo[1,5-a]pyrimidine, the selected boronic acid, and K2CO3. Evacuate and backfill the flask with argon (3 cycles).

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst and to suppress the homocoupling of the boronic acid.

  • Catalyst & Solvent Addition: Add Pd(dppf)Cl2 under a positive argon atmosphere, followed by the addition of the previously degassed 1,4-Dioxane/H2O mixture.

  • Reaction Execution: Heat the reaction mixture to 90–100 °C in an oil bath (alternatively, utilize microwave irradiation at 110 °C for 60 minutes for accelerated kinetics)[8]. Monitor the reaction progress via TLC or LC-MS.

  • Self-Validating In-Process QC: Analyze the LC-MS trace. The reaction is deemed complete when the characteristic isotopic doublet (M / M+2 in a 1:1 ratio, indicative of the bromine atom) of the starting material completely disappears, replaced by the mass of the cross-coupled product.

  • Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Final QC Validation: Confirm the structure of the purified product using 1H-NMR. The diagnostic shift of the pyrazole C3-proton and the pyrimidine protons will validate successful coupling at the C2 position[4].

References
  • Molaid Chemical Database. "2-Brom-7-methyl-pyrazolo<1,5-a>pyrimidin | 1126-24-5." Molaid.[1]

  • AA Blocks Product Index. "2-bromo-7-methylpyrazolo[1,5-a]pyrimidine." AA Blocks.[2]

  • BLD Pharm Catalog. "1367949-47-0 | Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid." BLD Pharm.[3]

  • National Institutes of Health (PMC). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." NIH.[5]

  • ACS Medicinal Chemistry Letters. "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors." ACS Publications.[6]

  • MDPI Pharmaceuticals. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity." MDPI.[7]

  • MDPI Molecules. "Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions." MDPI.[8]

  • Ambeed Technical Data. "1203705-55-8 | 3-Bromo-1H-pyrazol-5-amine | Bromides." Ambeed.[4]

Sources

Engineering Next-Generation Kinase Inhibitors: The 2-Bromo-Pyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapy in oncology, immunology, and virology. Among the myriad of heterocyclic pharmacophores, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold"[1]. Its fused bicyclic structure effectively mimics the purine ring of adenosine triphosphate (ATP), allowing it to anchor deeply within the kinase hinge region.

Within this chemical space, 2-bromo-pyrazolo[1,5-a]pyrimidine serves as a critical synthetic linchpin. The presence of the halogen at the C2 position provides an ideal handle for late-stage functionalization via palladium-catalyzed cross-coupling. This technical guide explores the mechanistic rationale behind this scaffold, details a self-validating synthetic protocol for functionalizing the 2-position, and analyzes the structure-activity relationship (SAR) data driving current drug discovery efforts.

Mechanistic Grounding: The Scaffold in the ATP-Binding Pocket

To understand why the pyrazolo[1,5-a]pyrimidine core is ubiquitous in kinase inhibitor design, one must examine the causality of its binding kinetics. The ATP-binding pocket of most kinases contains a highly conserved "hinge region" characterized by backbone amide bonds.

The pyrazolo[1,5-a]pyrimidine system acts as a bidentate hydrogen-bond network participant. The nitrogen atoms within the pyrazole and pyrimidine rings (specifically N1 and N4) serve as potent hydrogen-bond acceptors, interacting directly with the backbone NH of the hinge region[2].

By utilizing 2-bromo-pyrazolo[1,5-a]pyrimidine as a starting material, medicinal chemists can selectively install diverse aryl, alkyl, or heteroaryl groups at the C2 position using Suzuki-Miyaura or Buchwald-Hartwig couplings. Causally, the C2 position typically vectors outward toward the solvent-exposed region or into adjacent shallow specificity pockets[3]. Modifying this position allows researchers to tune the molecule's lipophilicity, solubility, and off-target selectivity without disrupting the primary hinge-binding anchor.

G ATP Kinase ATP Pocket Hinge Hinge Region (Backbone Amides) ATP->Hinge contains Specific Specificity Pockets ATP->Specific contains Core Pyrazolo[1,5-a]pyrimidine Core Core->Hinge H-Bonding (Donor/Acceptor) Pos2 C2 Position (from 2-bromo) Core->Pos2 Functionalized via Suzuki Pos57 C5/C7 Positions Core->Pos57 SNAr / Buchwald-Hartwig Pos2->Specific Solvent/Hydrophobic Interaction Pos57->Specific Deep Pocket Binding

Logical mapping of pyrazolo[1,5-a]pyrimidine pharmacophore interactions within the kinase domain.

Synthetic Methodology: Functionalizing the 2-Position

The transformation of 2-bromo-pyrazolo[1,5-a]pyrimidine into a diverse library of kinase inhibitors relies heavily on palladium-catalyzed cross-coupling. The bromine atom at C2 is highly susceptible to oxidative addition by Pd(0) species.

Below is a field-proven, self-validating protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of the 2-bromo scaffold, adapted from validated methodologies for synthesizing membrane-bound pyrophosphatase (mPPase) and kinase inhibitors[4].

Step-by-Step Protocol: Microwave-Assisted Suzuki Coupling

1. Reaction Assembly (Stoichiometric Control):

  • In a microwave-safe vial, combine 2-bromo-pyrazolo[1,5-a]pyrimidine (1.0 equivalent) with the desired boronic acid, boronic ester, or potassium vinyltrifluoroborate (1.2 equivalents).

  • Causality: A slight excess of the boron species compensates for potential protodeboronation side reactions, ensuring complete consumption of the valuable brominated core.

2. Catalyst and Base Addition:

  • Add Pd(dppf)Cl₂ (0.05 equivalents) and a base such as Triethylamine (Et₃N) or K₂CO₃ (2.0 equivalents). Dissolve the mixture in an appropriate solvent system (e.g., EtOH or n-PrOH, 7.5 mL/mmol).

  • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation (palladium black formation) common with monodentate ligands.

3. Deoxygenation (System Validation):

  • Seal the vial and purge the solution with Argon gas for exactly 10 minutes.

  • Causality: Molecular oxygen rapidly oxidizes the active Pd(0) catalytic species back to an inactive Pd(II) state. This step is a self-validating checkpoint; failure to degas will result in a stalled reaction and recovery of unreacted starting material.

4. Microwave Irradiation (Kinetic Control):

  • Heat the reaction mixture via microwave irradiation at 125°C for 15 to 30 minutes.

  • Causality: Microwave synthesis provides rapid, homogeneous volumetric heating. This overcomes the high activation energy barrier of sterically hindered C2 couplings while minimizing the thermal degradation pathways (e.g., debromination) that occur during prolonged traditional reflux.

5. Workup and Purification:

  • Filter the crude reaction mixture through a pad of Celite®.

  • Causality: Celite® efficiently traps aggregated, inactive palladium nanoparticles (Pd black), preventing heavy metal contamination in downstream biological assays.

  • Purify the filtrate using automated flash chromatography (n-hexane/EtOAc gradient). Validate the pure fractions via LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the exact mass of the 2-substituted product[4].

W Start 2-Bromo-pyrazolo[1,5-a]pyrimidine + Boronic Acid/Ester Cat Pd(dppf)Cl2 + Base (e.g., Et3N) in EtOH/n-PrOH Start->Cat Degas Argon Purge (10 min) Prevents Pd(0) oxidation Cat->Degas MW Microwave Irradiation 125°C, 15-30 min Degas->MW Filter Celite® Filtration Removes Pd black MW->Filter Purify Automated Flash Chromatography (Hexane/EtOAc) Filter->Purify Product 2-Substituted Kinase Inhibitor (LC-MS Validated) Purify->Product

Step-by-step synthetic workflow for the palladium-catalyzed cross-coupling of the 2-bromo scaffold.

Structure-Activity Relationship (SAR) & Kinase Selectivity

The versatility of the pyrazolo[1,5-a]pyrimidine core is evident in its ability to selectively target distinct kinase families based on peripheral substitutions. Recent literature demonstrates that modifications around this core—particularly at the C2, C3, C5, and C7 positions—yield highly potent inhibitors for oncology and inflammatory diseases.

Quantitative SAR Data Summary

The following table summarizes the quantitative binding affinities (IC₅₀) of recently developed pyrazolo[1,5-a]pyrimidine derivatives across various high-value kinase targets:

Target KinaseLead CompoundIC₅₀ ValueKey Structural Modifications on ScaffoldReference
TRKA Compound 23 / 240.1 nM / 0.2 nMMacrocyclization linking the C5 position; amide substitutions.[3]
PI3Kδ CPL3022532.8 nMC5-indole substitution (H-bond with Asp-787); C2-alkyl variations.[5]
CDK2 Compound 21c18 nMC7-triazole, C3-cyano, C2-methylthio functionalization.[2]
AAK1 Compound 16SelectiveBenzylamide derivatization in the back pocket; Macrocyclization.[6]
mPPase Compound 21a/bLow μMC2-vinyl/cyclopropyl functionalization via Suzuki coupling of 2-bromo core.[4]

SAR Insights:

  • Deep Pocket Targeting (C5/C7): Introducing bulky, electron-rich groups like indoles at the C5 position (as seen in PI3Kδ inhibitor CPL302253) allows the molecule to reach deep affinity pockets, establishing critical secondary hydrogen bonds (e.g., with Asp-787) that drive isoform selectivity[5].

  • Hinge Anchoring (C3): Small, strongly electron-withdrawing groups at the C3 position (e.g., a cyano group) act as polar anchors, strengthening the primary interaction with the hinge region[2].

Conclusion & Future Perspectives

The 2-bromo-pyrazolo[1,5-a]pyrimidine molecule is far more than a simple heterocyclic building block; it is a modular platform for rational drug design. By leveraging the differential reactivity of the C2, C5, and C7 positions, researchers can systematically map the steric and electronic boundaries of virtually any kinase ATP-binding site[1].

The Macrocyclic Frontier: A major emerging trend in the utilization of this scaffold is macrocyclization. As demonstrated in recent AAK1 and TRKA inhibitors, chemically linking the C5 position back to the C2 or C3 positions restricts the free rotatability of the molecule[3][6]. This entropic pre-organization locks the inhibitor into its bioactive conformation, drastically reducing off-target binding and overcoming resistance mutations that plague linear kinase inhibitors.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 bioRxiv
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosph
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Semantic Scholar

Sources

The Evolving Patent Landscape of 2-Methyl-7-Substituted Pyrazolo[1,5-a]pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural rigidity, synthetic tractability, and broad spectrum of biological activities. This privileged scaffold is a cornerstone in the design of numerous therapeutic agents, with several compounds reaching the market, including the anxiolytic agent Zaleplon and the selective bone morphogenetic protein (BMP) signaling inhibitor Dorsomorphin. The inherent drug-like properties of this scaffold have spurred extensive patent activity as researchers explore its potential across a multitude of therapeutic areas. This in-depth technical guide focuses specifically on the patent landscape of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, a subclass that has shown remarkable promise, particularly in the realm of kinase inhibition. We will delve into the key patents, major players, structure-activity relationships (SAR), and synthetic strategies that define this competitive and scientifically rich domain.

The Innovation Timeline: A Chronological Perspective of Key Patents

The patent history of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines reveals a dynamic evolution of research focus, from early explorations into their CNS effects to a more recent and intense concentration on their utility as kinase inhibitors in oncology.

Patent_Timeline cluster_early Early Developments (CNS Focus) cluster_kinase_emergence Emergence as Kinase Inhibitors cluster_recent_advances Recent Advances and Diversification US4281000A US4281000A (1981) American Cyanamid Anxiolytic Agents US7642266B2 US7642266B2 (2010) Schering Corp Protein Kinase Inhibitors US4281000A->US7642266B2 Shift to Oncology US8513263B2 US8513263B2 (2013) Array BioPharma Trk Kinase Inhibitors US7642266B2->US8513263B2 Target Specificity CA2966583A1 CA2966583A1 (2016) Bial-R&D Investments Treatment of Medical Disorders US8513263B2->CA2966583A1 Broadening Applications US20240383900A1 US20240383900A1 (2024) CDK Inhibitors CA2966583A1->US20240383900A1 Next-Gen Inhibitors

A simplified timeline of key patents for 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines.

Early patents, such as US4281000A filed by American Cyanamid in the late 1970s, disclosed substituted pyrazolo[1,5-a]pyrimidines, including 2-methyl derivatives, for their anxiolytic properties[1]. This foundational work established the therapeutic potential of the scaffold. A significant shift occurred in the mid-2000s, as evidenced by patents like US7642266B2 from Schering Corporation, which claimed a broad class of pyrazolo[1,5-a]pyrimidines as protein and checkpoint kinase inhibitors for cancer treatment[2]. This marked the beginning of a major trend towards oncology applications. Subsequent patents, such as US8513263B2 by Array BioPharma, further refined this focus, specifically targeting Trk kinases for pain and cancer[3]. More recent filings, like CA2966583A1 and US20240383900A1 , highlight the continued innovation in this space, with a focus on novel substitution patterns and the targeting of specific kinases like CDKs with improved selectivity and potency[4][5].

Major Players and Their Strategic Focus

The patent landscape is populated by a mix of large pharmaceutical companies and smaller biotechs, each carving out a niche in this competitive field.

AssigneeKey Patent(s)Therapeutic Focus
American Cyanamid US4281000AAnxiolytic agents, CNS disorders
Schering Corporation US7642266B2Protein and checkpoint kinase inhibitors for cancer
Array BioPharma Inc. US8513263B2Trk kinase inhibitors for pain and cancer
Bial-R&D Investments, S.A. CA2966583A1Broad medical disorders, including neurodegenerative diseases
Gedeon Richter Plc. WO2022029666A1GABA-B receptor positive allosteric modulators for neurological disorders[6]

Structure-Activity Relationships (SAR): The Critical Role of the 7-Substituent

The biological activity of 2-methyl-pyrazolo[1,5-a]pyrimidines is profoundly influenced by the nature of the substituent at the 7-position. Patent literature reveals extensive efforts to explore this chemical space to optimize potency, selectivity, and pharmacokinetic properties.

7-Aryl and 7-Heteroaryl Substituents for Kinase Inhibition

A dominant theme in the patent landscape is the installation of aryl and heteroaryl moieties at the 7-position, which often serve as key recognition elements for the ATP-binding pocket of various kinases.

  • Kinase Specificity: The choice of the (hetero)aryl group is crucial for directing the molecule to a specific kinase target. For instance, in the context of Trk inhibitors, patents describe compounds where the 7-position is substituted with various phenyl and pyridyl derivatives. These groups can form critical hydrogen bonds and hydrophobic interactions within the kinase hinge region.[7]

  • Modulation of Physicochemical Properties: Substituents on the 7-aryl ring are heavily explored to fine-tune properties like solubility and metabolic stability. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, are frequently employed to enhance potency and modulate pharmacokinetic profiles.[7]

  • Overcoming Resistance: In the development of next-generation kinase inhibitors, the 7-substituent plays a role in overcoming acquired resistance mutations. For example, the design of Repotrectinib, a potent ROS1 and TRK inhibitor, features a pyrazolo[1,5-a]pyrimidine core where the overall molecular conformation, influenced by its substitution pattern, allows it to inhibit tumors with solvent-front mutations that confer resistance to earlier-generation inhibitors.[8][9]

7-SubstituentTarget Kinase(s)Key SAR Insights from Patent LiteratureRepresentative Patent
Substituted PhenylTrk, CDK, various protein kinasesElectron-withdrawing groups often enhance potency. The substitution pattern on the phenyl ring is critical for selectivity.US8513263B2, US7642266B2
PyridylTrk, CDK, JAKThe position of the nitrogen atom in the pyridine ring influences binding and can be used to form specific hydrogen bonds.US20240383900A1, WO2022029666A1
Other Heteroaryls (e.g., pyrazolyl, oxazolyl)CDK, other kinasesOffer diverse vectors for interaction within the active site and can be used to modulate solubility and other DMPK properties.US20240383900A1
7-Alkyl and 7-Amino Substituents

While less common in the context of kinase inhibitors, 7-alkyl and 7-amino substituted pyrazolo[1,5-a]pyrimidines have been explored for other therapeutic applications. For example, early patents on anxiolytic agents described compounds with simple alkyl or amino groups at the 7-position. More recently, complex amino-substituted derivatives are being investigated as potent and selective CDK inhibitors.[4]

Synthetic Strategies: Constructing the Core and Introducing Diversity

The patented synthesis of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines predominantly relies on a convergent strategy involving the construction of the pyrazole ring followed by the annulation of the pyrimidine ring.

Synthetic_Pathway cluster_reagents Key Starting Materials cluster_reaction Core Synthesis cluster_product Final Product Aminopyrazole 3-Amino-5-methylpyrazole Cyclocondensation Cyclocondensation Aminopyrazole->Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound (or equivalent) Dicarbonyl->Cyclocondensation Pyrazolopyrimidine 2-Methyl-7-substituted pyrazolo[1,5-a]pyrimidine Cyclocondensation->Pyrazolopyrimidine

General synthetic workflow for 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines.

The most common approach involves the cyclocondensation of 3-amino-5-methylpyrazole with a 1,3-dicarbonyl compound or a functional equivalent.[10][11] The nature of the 1,3-dicarbonyl precursor directly dictates the substituent at the 7-position.

Experimental Protocol: Synthesis of a 2-Methyl-7-aryl-pyrazolo[1,5-a]pyrimidine Intermediate

The following protocol is a representative example adapted from the patent literature for the synthesis of a 2-methyl-7-aryl-pyrazolo[1,5-a]pyrimidine, a common scaffold for kinase inhibitors.

Step 1: Synthesis of the 1,3-Dicarbonyl Precursor (e.g., an enaminone)

  • To a solution of the desired acetophenone (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude enaminone, which can often be used in the next step without further purification.

Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core

  • Dissolve the crude enaminone (1.0 eq) and 3-amino-5-methylpyrazole (1.1 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux (typically around 120 °C) for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Adjust the pH to ~8 with a suitable base (e.g., saturated sodium bicarbonate solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 2-methyl-7-aryl-pyrazolo[1,5-a]pyrimidine.

Clinical Landscape and Future Directions

The extensive patenting of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines has translated into clinical success, most notably in the field of oncology. A prime example is Repotrectinib (AUGTYRO™), an FDA-approved next-generation ROS1/TRK/ALK inhibitor for the treatment of ROS1-positive non-small cell lung cancer (NSCLC).[9][12][13][14] While not strictly a 2-methyl derivative, its pyrazolo[1,5-a]pyrimidine core and the principles guiding its design are highly relevant to this chemical space.

The future of this field will likely focus on:

  • Enhanced Selectivity: Designing inhibitors that target specific kinase isoforms to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: Developing next-generation compounds that are active against a broader range of resistance mutations.

  • Novel Therapeutic Areas: Exploring the potential of this scaffold beyond oncology, in areas such as inflammation, neurodegenerative diseases, and infectious diseases.

  • Innovative Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes will be crucial for the large-scale production of these valuable compounds.

Conclusion

The patent landscape for 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines is a testament to the enduring value of this privileged scaffold in drug discovery. From their early beginnings as CNS agents to their current prominence as highly effective kinase inhibitors, these compounds continue to offer a wealth of opportunities for therapeutic innovation. For researchers and drug development professionals, a thorough understanding of this patent landscape is essential for navigating this exciting and competitive field and for designing the next generation of targeted therapies.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Structure‐activity relationships of the target 7‐arylpyrazolo[1,5‐a]pyrimidines 4. ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Semantic Scholar. Available at: [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Available at: [Link]

  • (PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ResearchGate. Available at: [Link]

  • Substituted pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors - Patent US-7642266-B2. PubChem. Available at: [Link]

  • Substituted pyrazolo[1,5-a]pyrimidine compounds as trk kinase inhibitors - Patent ES-2900243-T3. PubChem. Available at: [Link]

  • US20240383900A1 - Substituted pyrazolo [1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use. Google Patents.
  • Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. Google Patents.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • US4281000A - Substituted pyrazolo (1,5-a)pyrimidines and their use as anxiolytic agents. Google Patents.
  • US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors. Google Patents.
  • Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. Available at: [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica. Available at: [Link]

  • Design, Synthesis and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]

  • PYRAZOLE[1,5-A]PYRIMIDINE DERIVATIVES AS KINASE JAK INHIBITORS - Patent 3621966. EPO. Available at: [Link]

  • AUGTYRO (Repotrectinib) for the Treatment of ROS1-Positive Non-Small Cell Lung Cancer. OBR. Available at: [Link]

  • Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]

  • CA2966583A1 - Substituted pyrazolo(1,5-a)pyrimidines and their use in the treatment of medical disorders. Google Patents.
  • Pyrazolo[1,5-A]pyrimidine derivatives and methods of use thereof. Eureka. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. Available at: [Link]

  • (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF PYRAZOLO [1,5-A] PYRIMIDINES AND ITS SALTS - Patent WO-2019005796-A1. PubChem. Available at: [Link]

  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][10][15]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents. Available at:

  • US20240383900A1 - Substituted pyrazolo [1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use. Google Patents.
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available at: [Link]

  • Repotrectinib Exhibits Potent Antitumor Activity in Treatment-Naïve and Solvent-Front-Mutant ROS1-Rearranged Non-Small Cell Lung Cancer. PubMed. Available at: [Link]

  • Repotrectinib Expands Treatment Options for Lung Cancers with ROS1 Fusions. National Cancer Institute. Available at: [Link]

  • Repotrectinib (oral route). Mayo Clinic. Available at: [Link]

  • FDA approves repotrectinib for ROS1-positive non-small cell lung cancer. FDA. Available at: [Link]

  • WO2022029666A1 - PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES. Google Patents.
  • Synthesis of 2,7-diarylpyrazolo [1,5-a] pyrimidine derivatives with antitumor activity. Theoretical identification of targets. ResearchGate. Available at: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available at: [Link]

Sources

Methodological & Application

Suzuki coupling conditions for 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine

Executive Summary & Strategic Context

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core hinge-binding motif in the development of selective kinase inhibitors targeting PI3Kδ, Pim1, and microtubule affinity regulating kinases (MARK)[1][2][3]. Functionalization of this core via the Suzuki-Miyaura cross-coupling of 2-bromo-7-methylpyrazolo[1,5-a]pyrimidine is a critical transformation for late-stage structure-activity relationship (SAR) exploration.

However, coupling at the electron-deficient 2-position presents unique challenges. If the catalytic cycle is not kinetically optimized, the substrate is highly susceptible to competitive protodehalogenation (debromination) or base-mediated degradation. This application note provides a self-validating, mechanistically grounded guide to achieving high-yielding cross-couplings on this specific heterocyclic system.

Mechanistic Causality & Condition Selection

As an application scientist, selecting the right reagents requires understanding the specific electronic demands of the pyrazolo[1,5-a]pyrimidine core.

  • Catalyst Dynamics: The initial oxidative addition of Palladium(0) into the C2–Br bond is relatively facile due to the electron-withdrawing nature of the pyrimidine ring. However, the resulting Pd(II) intermediate is prone to side reactions if transmetallation is slow. While classical catalysts like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    
    are sufficient for unhindered, electron-rich boronic acids[1][2], they often fail with sterically demanding partners. Transitioning to modern Buchwald precatalysts (e.g., XPhos Pd G2) paired with the bulky, electron-rich XPhos ligand accelerates both transmetallation and reductive elimination, effectively suppressing the M-79 (debromination) side-reaction[4].
  • Base and Solvent Synergy: A biphasic solvent system is mandatory. We recommend 1,4-Dioxane/

    
     (4:1 v/v). The aqueous component is non-negotiable; it facilitates the formation of the highly nucleophilic trihydroxyboronate complex 
    
    
    
    which is the active species required for transmetallation. Mild inorganic bases like
    
    
    or
    
    
    (2.0–3.0 equivalents) are strictly preferred over strong bases (like
    
    
    or
    
    
    ) to prevent nucleophilic aromatic substitution (SNAr) at the pyrimidine core[1].

SuzukiCycle Pd0 Pd(0) Active Catalyst (Rapid Entry) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 2-Bromo-7-methyl pyrazolo[1,5-a]pyrimidine TransMet Transmetallation Pd(II) Complex OxAdd->TransMet Ar-B(OH)2, Base (Rate Limiting) RedElim Reductive Elimination Coupled Product TransMet->RedElim RedElim->Pd0 Release of Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine.

Quantitative Condition Matrix

To guide your experimental design, the following table summarizes the expected outcomes based on validated literature conditions for pyrazolo[1,5-a]pyrimidine derivatives[1][2][4].

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C) / MethodTimeExpected YieldDebromination

(10%)

(2.0)
Dioxane/

(4:1)
110 °C (Thermal)12 h65–75%< 5%

(10%)

(2.0)
DME/

(3:1)
90 °C (Thermal)16 h60–72%~ 10%
XPhos Pd G2 (5%) + XPhos

(2.0)
Dioxane/

(4:1)
110 °C (Microwave)1 h85–95%Not Detected

Experimental Workflow & Protocols

Workflow Step1 1. Reagent Preparation Degas Solvents (N2/Ar sparge) Step2 2. Reaction Setup Combine Ar-Br, Boronic Acid, Catalyst, Base Step1->Step2 Step3 3. Heating / Microwave 110 °C, 1-12 hours Step2->Step3 Step4 4. Reaction Monitoring LC-MS (Check for M-79 shift) Step3->Step4 Step5 5. Workup & Extraction EtOAc / H2O Phase Separation Step4->Step5 Step6 6. Purification Flash Chromatography (DCM/MeOH) Step5->Step6

Figure 2: Standard self-validating experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol A: Conventional Thermal Coupling (Standard Boronic Acids)

Best for: Electron-rich, unhindered aryl boronic acids where cost-efficiency is prioritized.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-7-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 0.5 mmol) and the desired aryl boronic acid (1.2 equiv, 0.6 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and aqueous

    
    
    
    
    
    (1.0 mL).
  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for exactly 10 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, leading to reaction stalling and increased homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add

    
     (0.05 mmol, 10 mol%) under a positive stream of Argon. Seal the flask.
    
    • Self-Validation Checkpoint 1: The solution should turn a distinct pale yellow/orange. If the solution immediately turns black, the palladium has precipitated as Pd-black due to oxygen contamination; the reaction must be aborted and restarted.

  • Heating: Heat the mixture in a pre-equilibrated oil bath at 110 °C for 12 hours[1].

  • Monitoring: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint 2: Look for the disappearance of the characteristic 1:1 isotopic bromine doublet in the starting material mass trace. The appearance of the

      
       product peak confirms conversion.
      
  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
    
Protocol B: Microwave-Assisted Coupling (Challenging Substrates)

Best for: Sterically hindered (ortho-substituted) or electron-deficient heteroaryl boronic acids prone to protodehalogenation.

  • Setup: To a 10 mL microwave vial, add 2-bromo-7-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 0.2 mmol), the boronic acid (1.5 equiv, 0.3 mmol), XPhos Pd G2 (5 mol%), XPhos ligand (5 mol%), and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2.0 equiv, 0.4 mmol)[4].
    
  • Solvent: Add pre-degassed 1,4-Dioxane (1.6 mL) and

    
     (0.4 mL). Seal the vial with a crimp cap.
    
  • Microwave Irradiation: Irradiate the vial at 110 °C for 1 hour with dynamic stirring. Causality: Microwave heating provides rapid, uniform energy transfer, pushing the difficult transmetallation step forward before the Pd(II) intermediate can undergo side reactions.

  • Workup: Filter the crude mixture directly through a short pad of Celite to remove palladium residues, eluting with EtOAc. Concentrate and purify via preparative HPLC.

References

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives Source: RSC Advances URL: [Link]

  • Title: Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions Source: MDPI (Molecules) URL: [Link]

  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Publishing URL: [Link]

  • Title: WO2009014620A1 - Pyrazolo[1,5-a]pyrimidine derivatives Source: Google Patents URL

Sources

Application Note: Advanced Palladium-Catalyzed Cross-Coupling of 2-Bromo-pyrazolo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The pyrazolo[1,5-a]pyrimidine core is a privileged, rigid, and planar N-heterocyclic scaffold extensively utilized in modern drug discovery, particularly in the development of potent protein kinase inhibitors (e.g., targeting CK2, EGFR, and B-Raf) [1, 2]. While electrophilic halogenation naturally directs to the C-3 position, the targeted synthesis and subsequent functionalization of 2-bromo-pyrazolo[1,5-a]pyrimidine provides a critical vector for exploring novel chemical space within the ATP-binding hinge region of kinases [4].

This application note details optimized, self-validating protocols for the late-stage functionalization of the C-2 position via Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By addressing the mechanistic causality behind catalyst selection, we provide a robust framework to overcome common pitfalls such as catalyst poisoning and protodehalogenation (debromination) [3].

Mechanistic Grounding & Causality (E-E-A-T)

The Challenge of the C-2 Position

The C-2 position of the pyrazolo[1,5-a]pyrimidine ring is adjacent to the bridgehead nitrogen, rendering the C–Br bond highly activated for the oxidative addition of Pd(0). However, this electronic environment also makes the resulting Pd(II) intermediate susceptible to premature reduction (hydrodebromination) if the subsequent transmetalation step is not kinetically favored.

Causality in Catalyst and Solvent Selection
  • Ligand Bulk and Electron Density: First-generation catalysts like

    
     often fail because the triphenylphosphine ligands are not electron-rich enough to stabilize the oxidative addition complex, nor bulky enough to accelerate reductive elimination. We mandate the use of dialkylbiaryl phosphine ligands (e.g., XPhos  or BrettPhos ) paired with Buchwald precatalysts (G2/G3). These ensure rapid, quantitative generation of the active monoligated Pd(0) species at mild temperatures[1, 3].
    
  • Biphasic Solvent Systems (Suzuki): Transmetalation of the arylboronic acid requires the formation of a negatively charged boronate complex. Utilizing a biphasic mixture (e.g., 1,4-Dioxane/

    
    ) dissolves the inorganic base (
    
    
    
    ), generating the necessary hydroxide/carbonate ions to coordinate the boron atom. Without water, transmetalation stalls, and the resting Pd(II) species undergoes debromination.

G Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition [Pd(II)(Ar)BrL] Pd0->OxAdd + Substrate TransMet Transmetalation [Pd(II)(Ar)(R)L] OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration Product C2-Functionalized Pyrazolo[1,5-a]pyrimidine RedElim->Product Release Substrate 2-Bromo-pyrazolo [1,5-a]pyrimidine Substrate->OxAdd Boronic R-B(OH)2 / Base Boronic->TransMet

Fig 1: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling at the C-2 position.

Quantitative Data: Condition Optimization

To demonstrate the necessity of modern precatalysts, Table 1 summarizes the optimization landscape for the Suzuki-Miyaura coupling of 2-bromo-pyrazolo[1,5-a]pyrimidine with a standard electron-neutral arylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Debromination (%)
1

(10 mol%)

Toluene1003525
2

(5 mol%)

Dioxane/

907210
3

/ SPhos (5 mol%)

Dioxane/

90855
4 XPhos Pd G2 (2 mol%)

THF/

80 >94 <1

Note: Entry 4 represents the validated optimal conditions utilized in Protocol A, virtually eliminating the protodehalogenation side reaction [3].

Experimental Workflows & Protocols

Workflow Start 2-Bromo-PP Substrate Pathway1 Suzuki-Miyaura (C-C Bond) Start->Pathway1 Pathway2 Buchwald-Hartwig (C-N Bond) Start->Pathway2 Cat1 XPhos Pd G2 K3PO4, THF/H2O Pathway1->Cat1 Cat2 BrettPhos Pd G3 NaOtBu, Toluene Pathway2->Cat2 Monitor LC-MS Monitoring (Isotope Check) Cat1->Monitor Cat2->Monitor Workup Pd Scavenging & Extraction Monitor->Workup Pure Purified Product Workup->Pure

Fig 2: Divergent experimental workflow for Pd-catalyzed cross-coupling optimization.

Protocol A: Standard Suzuki-Miyaura Cross-Coupling (C-2 Arylation)

Objective: High-yielding C-C bond formation with minimal debromination.

  • Reaction Setup: In an oven-dried Schlenk tube, add 2-bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and

    
     (2.0 equiv, 2.0 mmol).
    
  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv, 2 mol%).

  • Solvent & Degassing (Critical Causality Step): Add 5.0 mL of a 4:1 THF/

    
     mixture. Degas the suspension via three freeze-pump-thaw cycles. Rationale: Oxygen directly oxidizes the electron-rich XPhos ligand, permanently deactivating the catalyst.
    
  • Heating: Backfill with Argon and heat the sealed tube at 80 °C for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the organic layer. Look for the disappearance of the starting material mass

    
     which exhibits a characteristic 1:1 isotopic doublet (due to 
    
    
    
    and
    
    
    ). The emergence of a single product mass peak without the bromine isotope pattern confirms successful coupling. If an
    
    
    mass is observed, debromination is occurring; verify degassing efficiency for future runs.
  • Workup: Cool to room temperature. Add 10 mL of EtOAc and 10 mL of water. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    
Protocol B: Buchwald-Hartwig Amination (C-2 Amination)

Objective: C-N bond formation using primary/secondary amines.

  • Reaction Setup: In a glovebox, charge a vial with 2-bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv, 1.0 mmol), the desired amine (1.5 equiv, 1.5 mmol), and

    
     (2.0 equiv, 2.0 mmol).
    
  • Catalyst Addition: Add BrettPhos Pd G3 (0.05 equiv, 5 mol%). Rationale: BrettPhos prevents the formation of inactive Pd-bis(amine) complexes, which are highly prone to form with the coordinating pyrazolo[1,5-a]pyrimidine nitrogens.

  • Solvent: Add anhydrous Toluene (5.0 mL). Seal the vial with a PTFE-lined cap.

  • Heating & Monitoring: Heat at 90 °C for 6 hours. Monitor via TLC (EtOAc/Hexanes).

  • Palladium Scavenging (Self-Validation): Upon completion, dilute with EtOAc and add SiliaMetS® Thiol (or equivalent Pd scavenger) (5 equiv relative to Pd). Stir at 40 °C for 1 hour. Rationale: Kinase assays are highly sensitive to heavy metal contamination; scavenging ensures biological assay integrity [4]. Filter through Celite and purify.

References

  • Jismy, B., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives." RSC Advances, 2021. URL:[Link]

  • "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." National Center for Biotechnology Information (NCBI) - PMC, 2024. URL:[Link]

  • "Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions." Molecules, 2020. URL:[Link]

  • "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor." bioRxiv, 2020. URL:[Link]

Application Note: Strategic Utilization of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Relevance[1][2][3][4]

The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a "privileged structure" in drug discovery due to its bioisosteric relationship with purines (adenine/guanine).[1] This electronic and steric similarity allows derivatives to act as potent ATP-competitive inhibitors for a vast array of kinases (e.g., CDK, Trk, Pim-1, TTK ) and as modulators of GABA-A receptors (e.g., Zaleplon, Indiplon ).[1]

2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine (CAS: 17611-30-6 / Analogues) represents a high-value intermediate. Unlike the more common 3-bromo variants, the 2-bromo substitution pattern offers a unique vector for extending the molecular scaffold into the solvent-exposed regions of a protein binding pocket, while the 7-methyl group often serves to lock conformation or fill hydrophobic sub-pockets (e.g., the gatekeeper region in kinases).

This guide details the strategic application of this intermediate, focusing on regioselective functionalization and validated synthetic protocols.

Chemical Profile & Reactivity Map

Understanding the electronic landscape of the scaffold is prerequisite to successful synthesis.

PropertySpecification
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Off-white to pale yellow solid
Solubility High: DMSO, DMF, DCM. Moderate: MeOH. Low: Water.
Key Reactive Handle C-2 Bromine: Prime site for Pd-catalyzed cross-coupling (Suzuki, Buchwald).[1]
Secondary Handle C-3 Position: Highly nucleophilic; susceptible to Electrophilic Aromatic Substitution (SEAr).
Steric Element C-7 Methyl: Blocks metabolism at C-7; provides hydrophobic interaction.
Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

ReactivityMap Core 2-Bromo-7-methyl pyrazolo[1,5-a]pyrimidine C2_Path C-2 Functionalization (The 'Handle') Core->C2_Path Pd-Catalysis (Br site) C3_Path C-3 Functionalization (The 'Head') Core->C3_Path SEAr (Nucleophilic) Suzuki Suzuki-Miyaura (Aryl/Heteroaryl coupling) C2_Path->Suzuki Boronic Acids Buchwald Buchwald-Hartwig (Amination) C2_Path->Buchwald Amines Halogenation Halogenation (NIS/NBS) (Introduction of I/Br at C3) C3_Path->Halogenation NIS/DMF Formylation Vilsmeier-Haack (Aldehyde insertion) C3_Path->Formylation POCl3/DMF

Figure 1: Divergent synthetic pathways for 2-bromo-7-methylpyrazolo[1,5-a]pyrimidine. The C-2 bromine allows for cross-coupling, while the C-3 position remains open for electrophilic substitution.

Application Protocol 1: C-2 Suzuki-Miyaura Cross-Coupling

This protocol describes the replacement of the C-2 bromine with an aryl or heteroaryl group.[2][3][4][5] This is the primary method for constructing the "hinge-binding" or "tail" region of kinase inhibitors.

Rationale

The C-2 position in pyrazolo[1,5-a]pyrimidines is less electron-deficient than the pyrimidine ring carbons but sufficiently activated for oxidative addition by Palladium(0). We utilize Pd(dppf)Cl₂ due to its resistance to debromination side-reactions and high efficiency with heteroaryl boronic acids.

Materials
  • Substrate: 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Reagent: Aryl Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM complex (0.05 equiv)[1]

  • Base: 2M Na₂CO₃ (aqueous) or Cs₂CO₃ (solid) (2.0 – 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen[1]

Step-by-Step Methodology
  • Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Base (2.0 eq).

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture. Degas the solution by bubbling Argon through it for 10 minutes (sparging).[1] Critical Step: Oxygen removal prevents homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly to the mixture under an Argon stream. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. The starting material (Br-species) should disappear. Look for the product mass [M+Aryl-Br]⁺.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes). The product usually elutes later than the starting bromide due to increased polarity of the aryl group.

Application Protocol 2: C-3 Regioselective Iodination

Following C-2 functionalization (or before, depending on orthogonality), the C-3 position can be functionalized.[1] The C-3 carbon is electron-rich (enamine-like character), making it the preferred site for electrophilic attack.

Rationale

Iodination at C-3 creates a new "handle" for a second cross-coupling reaction (e.g., Sonogashira or a second Suzuki), allowing the construction of highly substituted, non-linear drug candidates.[1] N-Iodosuccinimide (NIS) is preferred over elemental iodine for precise stoichiometry and ease of handling.

Step-by-Step Methodology
  • Setup: Dissolve the Pyrazolo[1,5-a]pyrimidine scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration) or Acetonitrile .

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add NIS (1.05 equiv) portion-wise over 10 minutes.

    • Note: Protect from light, as NIS can degrade.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • QC Check: TLC usually shows a spot slightly less polar than the starting material.

  • Quench: Pour the reaction mixture into a solution of 10% Sodium Thiosulfate (aqueous) to reduce any unreacted iodine species (indicated by a color change from brown/orange to yellow/clear).

  • Work-up: Extract with EtOAc or DCM. Wash extensively with water (to remove DMF) and brine.[1]

  • Purification: Recrystallization from Ethanol is often sufficient. If not, use silica chromatography (DCM/MeOH gradient).[1]

Case Study: Design of a Dual Kinase Inhibitor

To demonstrate the utility of this intermediate, we model the synthesis of a hypothetical dual CDK2/TrkA inhibitor, inspired by recent literature (Attia et al., 2024).[1]

Objective: Synthesize a molecule with a hydrophobic tail (for the specificity pocket) and a hydrogen-bonding head (for the hinge region).

Workflow Visualization:

SynthesisWorkflow Step1 Step 1: C-2 Suzuki Coupling Reagent: 4-Fluorophenylboronic acid Outcome: Hydrophobic Tail Insertion Step2 Step 2: C-3 Formylation (Vilsmeier) Reagent: POCl3 / DMF Outcome: Reactive Aldehyde Handle Step1->Step2 Electrophilic Subst. Step3 Step 3: Reductive Amination Reagent: Morpholine / NaBH(OAc)3 Outcome: Solubilizing Group Step2->Step3 Reductive Amination Final Target Kinase Inhibitor (Hypothetical) Step3->Final Start 2-Bromo-7-methyl pyrazolo[1,5-a]pyrimidine Start->Step1 Pd(dppf)Cl2, Na2CO3

Figure 2: Sequential functionalization workflow transforming the 2-bromo-7-methyl intermediate into a bioactive lead compound.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Suzuki (C-2) Protodebromination (H replaces Br)Switch catalyst to Pd(PPh₃)₄ or XPhos Pd G2 . Use anhydrous solvents.
No Reaction at C-3 Substrate deactivated by EWG at C-2Increase temperature to 60°C. Switch solvent to TFA/DCM (acid catalysis).
Bis-coupling (Suzuki) Excess Boronic Acid + Active C-3?Unlikely at C-3 without Halogen. Ensure stoichiometry is strict (1.0 : 1.1).
Poor Solubility Planar stacking of scaffoldUse DMF/MeOH mixtures for workup. Introduce solubilizing groups (e.g., morpholine) early if possible.[1]

Safety & Handling (SDS Summary)

  • Hazards: 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine is classified as an Irritant (H315, H319, H335) .[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.[1]

  • Inhalation: Handle in a fume hood. Dust can be irritating to the respiratory tract.

  • Storage: Store at 2–8°C, under inert gas (Argon) if storing for long periods to prevent slow oxidation or hydrolysis.

References

  • Mahajan, A. T., et al. (2024).[1][6][7] "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules, 29(15), 3560.[1][6]

  • Attia, M. H., et al. (2024).[1] "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." International Journal of Molecular Sciences.

  • Liu, Y., et al. (2016).[1][8] "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent."[1][8][9] ACS Medicinal Chemistry Letters, 7(7), 671–675.[1][8] [1]

  • Hammouda, M. M., et al. (2022).[1][6][10] "Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold." RSC Medicinal Chemistry, 13, 1150.[1][6]

  • Cherukupalli, S., et al. (2017).[1][6] "An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold." European Journal of Medicinal Chemistry, 126, 298-352.[1]

Sources

Application Notes and Protocols for the Synthesis of 2-Bromo-Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Strategic Importance of the 2-Bromo Substituent

The pyrazolo[1,5-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry and materials science.[1] As a fused bicyclic N-heterocycle, it offers a rigid, planar structure that can effectively interact with biological targets, leading to a wide spectrum of pharmacological activities, including roles as kinase inhibitors in cancer therapy.[2] The structural analogy to purines makes these compounds potent antimetabolites in various biochemical pathways.

The introduction of a bromine atom, specifically at the 2-position of the pyrazolo[1,5-a]pyrimidine core, provides a synthetically versatile handle for further molecular elaboration. This bromo-substituent is an excellent precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular architectures with diverse functionalities.[3] This guide provides detailed protocols and expert insights into the cyclocondensation strategies for forming the pyrazolo[1,5-a]pyrimidine ring, with a specific focus on methodologies to achieve the 2-bromo substitution pattern.

Part 1: Core Synthesis of the Pyrazolo[1,5-a]pyrimidine Ring System

The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3-aminopyrazole (or a tautomeric 5-aminopyrazole) and a 1,3-bielectrophilic compound.[4] The 3-aminopyrazole acts as a binucleophile, with the endocyclic N1 (or N2) and the exocyclic amino group participating in the reaction cascade.

The choice of the 1,3-bielectrophile is critical as it dictates the substitution pattern on the newly formed pyrimidine ring (positions 5, 6, and 7). Common 1,3-bielectrophiles include β-diketones, β-ketoesters, enaminones, and their synthetic equivalents.[5]

General Mechanism of Cyclocondensation

The reaction typically proceeds via an initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound, often forming a vinylogous amide intermediate. This is followed by an intramolecular cyclization involving the pyrazole nitrogen and the second electrophilic center, and a subsequent dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.

General Cyclocondensation Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product 3-Aminopyrazole 3-Aminopyrazole Vinylogous_Amide Vinylogous Amide Intermediate 3-Aminopyrazole->Vinylogous_Amide Nucleophilic Attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Vinylogous_Amide Cyclized_Intermediate Cyclized Intermediate (Hemiaminal) Vinylogous_Amide->Cyclized_Intermediate Intramolecular Cyclization Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Cyclized_Intermediate->Pyrazolo_Pyrimidine Dehydration

Caption: General workflow for pyrazolo[1,5-a]pyrimidine formation.

Protocol 1: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine (e.g., 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine)

This protocol describes a typical acid-catalyzed cyclocondensation.

Materials:

  • 3-Amino-5-methyl-1H-pyrazole

  • 1-Phenyl-1,3-butanedione (benzoylacetone)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a solution of 3-amino-5-methyl-1H-pyrazole (1.0 eq) in ethanol, add 1-phenyl-1,3-butanedione (1.05 eq).

  • Add glacial acetic acid (catalytic amount, ~5-10 vol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine.

Precursor 1Precursor 2ConditionsProductYieldReference
3-AminopyrazoleMalondialdehydeAcetic Acid, RefluxPyrazolo[1,5-a]pyrimidineGood[1]
3-Amino-5-methyl-1H-pyrazoleAcetylacetoneAcetic Acid, Reflux2,5,7-Trimethylpyrazolo[1,5-a]pyrimidineHigh
5-Amino-1H-pyrazole-4-carbonitrileEthyl acetoacetateAcetic Acid, Reflux7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileGood[6]
3-Aminopyrazole1,2-Allenic KetonesCH2Cl2, rtSubstituted Pyrazolo[1,5-a]pyrimidinesExcellent[4]

Part 2: Targeted Synthesis of 2-Bromo-Pyrazolo[1,5-a]pyrimidines

Direct electrophilic bromination of the parent pyrazolo[1,5-a]pyrimidine ring system consistently yields the 3-bromo isomer, due to the electronic nature of the fused ring system where the C3 position is most susceptible to electrophilic attack.[1][7] Therefore, to achieve the 2-bromo substitution pattern, a more nuanced strategy is required. The most reliable approach is to incorporate the bromine atom into one of the starting materials prior to the cyclocondensation reaction.

Strategy A: Cyclocondensation using a Brominated 1,3-Dicarbonyl Precursor

This is arguably the most direct and regioselective method. By using a C2-brominated 1,3-dicarbonyl compound, the bromine atom is strategically placed to become the 2-substituent in the final heterocyclic product. 2-Bromomalondialdehyde is an excellent, albeit reactive, precursor for this purpose.

Strategy A cluster_precursor Precursor Synthesis cluster_cyclization Cyclocondensation 2-Bromo-1,3-propanediol 2-Bromo-1,3-propanediol 2-Bromomalondialdehyde 2-Bromomalondialdehyde 2-Bromo-1,3-propanediol->2-Bromomalondialdehyde TEMPO-catalyzed Oxidation 2-Bromo-Pyrazolo 2-Bromo-pyrazolo[1,5-a]pyrimidine 2-Bromomalondialdehyde->2-Bromo-Pyrazolo 3-Aminopyrazole 3-Aminopyrazole 3-Aminopyrazole->2-Bromo-Pyrazolo Acid-catalyzed Cyclization

Caption: Workflow for Strategy A using 2-bromomalondialdehyde.

Protocol 2: Synthesis of 2-Bromomalondialdehyde

This protocol is adapted from a TEMPO-catalyzed oxidation method, which offers milder conditions and good yields.[8]

Materials:

  • 2-Bromo-1,3-propanediol

  • Sodium Carbonate (Na₂CO₃)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • 10% Sodium Hypochlorite (NaOCl) solution (freshly prepared)

  • 2M Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and cooled in an ice-salt bath to -5 °C, add 2-bromo-1,3-propanediol (1.0 eq), water, sodium carbonate (1.0 eq), and TEMPO (catalytic amount, ~0.03 eq).

  • At -5 to 0 °C, slowly add a fresh 10% solution of sodium hypochlorite (2.5 eq) dropwise, ensuring the temperature remains constant.

  • After the addition is complete, continue to stir the mixture at -5 to 0 °C for 3 hours.

  • Carefully adjust the pH of the reaction mixture to 2-3 using 2M HCl, while maintaining the low temperature.

  • The product, 2-bromomalondialdehyde, will precipitate as a solid.

  • Collect the solid by filtration, wash with a small amount of ice-cold water, and dry under vacuum. The product is often used immediately in the next step due to its reactivity.[9]

Note: 2-Bromomalondialdehyde is a reactive compound and should be handled with care in a well-ventilated fume hood.[9]

Protocol 3: Cyclocondensation of 3-Aminopyrazole with 2-Bromomalondialdehyde

Materials:

  • 3-Aminopyrazole

  • 2-Bromomalondialdehyde (from Protocol 2)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Dissolve 3-aminopyrazole (1.0 eq) in a minimal amount of ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • To this solution, add freshly prepared 2-bromomalondialdehyde (1.0 eq) portion-wise at room temperature. An exotherm may be observed.

  • Once the addition is complete, gently heat the mixture to 50-60 °C for 1-2 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into ice water.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-bromo-pyrazolo[1,5-a]pyrimidine.

Strategy B: Post-Cyclization Bromination - An Expert's Perspective

As previously noted, direct bromination of the unsubstituted pyrazolo[1,5-a]pyrimidine core is highly regioselective for the C3 position. This is due to the electronic distribution within the fused ring system, where the C3 carbon of the pyrazole moiety is the most electron-rich and thus the most susceptible to electrophilic attack.

ReagentConditionsMajor ProductReference
NBSCCl₄ or THF3-Bromo-pyrazolo[1,5-a]pyrimidine[10]
Br₂Acetic Acid3-Bromo- and 3,6-dibromo-pyrazolo[1,5-a]pyrimidine[1]
PIDA, KBrH₂O, rt3-Bromo-pyrazolo[1,5-a]pyrimidine[7]

Achieving bromination at the C2 position would likely require more advanced synthetic strategies that are not widely reported and fall into the realm of process development and optimization. These could include:

  • Directed Metalation-Bromination: If a suitable directing group could be installed at the N1 position of the pyrazole ring, it might be possible to direct a metalating agent (such as an organolithium reagent) to the C2 position, followed by quenching with an electrophilic bromine source (e.g., CBr₄ or 1,2-dibromoethane). This approach would require careful selection of a removable directing group.

  • Halogen Dance Reaction: In some heterocyclic systems, it is possible to isomerize a halogen from one position to another under specific basic conditions. It is conceivable that a 3-bromo-pyrazolo[1,5-a]pyrimidine could be induced to undergo a "halogen dance" to the thermodynamically more stable, or kinetically accessible, 2-bromo isomer, although this is highly speculative and would require significant empirical investigation.

These advanced strategies are beyond the scope of standard protocols and represent avenues for novel synthetic methodology development by experienced researchers. For routine and reliable access to 2-bromo-pyrazolo[1,5-a]pyrimidines, the precursor-based approaches outlined in Strategy A are highly recommended.

References

[1] O'Brien, D. F., & Robins, R. K. (1964). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 42(8), 1940-1946. [4] Zhang, X., Song, Y., Gao, L., Guo, X., & Fan, X. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 12(13), 2099-2107. [11] El-Sayed, M. A. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [7] Kshirsagar, U. A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [12] Google Patents. (2020). Synthesis method of 2-bromomalondialdehyde. CN110885284A. [3] Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. [9] BenchChem. (2025). Technical Guide: 2-Bromomalonaldehyde. [13] Google Patents. (2023). A kind of synthetic method, application and 2-bromomalonedial of 2-bromomalonic. CN115894192A. [8] BenchChem. (2025). 2-Bromomalonaldehyde: Properties and Synthesis. [14] Barluenga, J., et al. (2013). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 9, 1347-1387. [15] Google Patents. (1997). Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. US5663366A. [16] Kumar, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 254-282. [6] Al-Omran, F., & El-Khair, A. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3093-3109. [17] Gavrin, L. K., et al. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(4), 1435-1438. [18] Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [5] Al-Awadi, N. A., & El-Dusouqui, O. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 189-210. [19] Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [20] Google Patents. (2007). Process for the preparation of 4-aminopyrazole derivatives. WO2007034183A2. [21] Tigreros, A., et al. (2020). Synthesis of pyrazolo[1,5-a]pyrimidine compounds 4a–g. ResearchGate. [22] Slepukhin, P. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7789. [23] MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. (2025). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Portilla, J. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [24] Google Patents. (2013). PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. WO2013134228A1. [25] Zhang, Z., et al. (2018). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases, 4(11), 1594-1603. [26] Mntambo, B. L., et al. (2022). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. [27] Nam, N. L., et al. (2003). Condensation of 1-Substituted 5-Aminopyrazoles with β-Dicarbonyl Compounds. Chemistry of Heterocyclic Compounds, 39(7), 937-941. Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [28] BYU ScholarsArchive. (2021). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines and (4-Hydroxy-6-trifluoromethylpyrimidin-2-yl) guanidines. [29] Wang, Y., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Molecular Structure, 1290, 135914. [10] Sikdar, S., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega, 8(26), 23769-23778. [2] Kim, M. S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 921-926. Kar, G. K., & Ray, J. K. (2025). Bromoaldehyde as a Useful Starting Materials for the Synthesis of Various Hetero Cyclic and Carbocylic Molecules by Pd-catalyzed Reaction. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Document for the purification and characterization of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine . This content is designed for researchers requiring high-purity isolation of this scaffold, particularly for use in kinase inhibitor development (e.g., Trk, CDK inhibitors).

Technical Overview & Impurity Profile

The synthesis of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 5-amino-3-bromopyrazole with a 3-carbon 1,3-dielectrophile (e.g., 4,4-dimethoxy-2-butanone or formylacetone equivalents).

The critical challenge in this workflow is regioselectivity . The condensation reaction inherently produces two isomers: the desired 7-methyl isomer and the unwanted 5-methyl isomer. Their physical properties are similar, making separation non-trivial.

Impurity Origin Analysis
Impurity TypeOriginRisk FactorRemoval Strategy
Regioisomer (5-Me) Kinetic vs. Thermodynamic control failure during cyclization.High : Alters SAR data; distinct biological activity.Fractional Recrystallization or Gradient Chromatography.
Starting Material Unreacted 5-amino-3-bromopyrazole.Medium : Potential metal chelator; false positives in assays.Acidic wash (pH < 2) or Silica plug.
Brominated Byproducts Over-bromination (if post-bromination route used) or impurities in starting pyrazole.Low : Usually distinct Rf.Standard Chromatography.
Oligomers/Tars Oxidation of electron-rich pyrazole ring during heating.Medium : Traps solvent; lowers melting point.Activated Charcoal / Filtration.

Core Purification Workflows

The following decision tree outlines the optimal purification strategy based on crude purity and scale.

PurificationWorkflow Crude Crude Reaction Mixture (Solid/Oil) SolubilityCheck Solubility Check (EtOH vs. EtOAc) Crude->SolubilityCheck Recryst Method A: Fractional Recrystallization (Best for >5g scale) SolubilityCheck->Recryst High Crystallinity Column Method B: Flash Chromatography (Best for <1g or low purity) SolubilityCheck->Column Oily/Complex Mix Charcoal Activated Charcoal Treatment (Remove Tars) Recryst->Charcoal Dissolve in boiling EtOH Silica Silica Gel Column (Hexane:EtOAc Gradient) Column->Silica HotFilt Hot Filtration Charcoal->HotFilt Cooling Slow Cooling (4°C) HotFilt->Cooling QC QC: 1H NMR Analysis (Check H5 vs H7 shift) Cooling->QC Silica->QC QC->Recryst Isomer Mix Detected End End QC->End Purity >98%

Figure 1: Decision matrix for purification based on crude state and scale.

Troubleshooting & FAQs

Issue 1: I cannot separate the 7-methyl and 5-methyl isomers.

Diagnosis: This is the most common failure mode. The isomers have very similar Retardation Factors (Rf) on silica. Solution:

  • Switch to Recrystallization: The 7-methyl isomer often packs differently than the 5-methyl isomer.

    • Solvent System: Ethanol (95%) or Ethanol/Water (9:1).

    • Protocol: Dissolve crude in minimum boiling ethanol. If the 5-methyl isomer is the minor impurity, it tends to remain in the mother liquor while the 7-methyl isomer crystallizes upon slow cooling.

  • Chromatography Adjustment: If you must use a column, use a shallow gradient (e.g., 0% to 20% EtOAc in Hexane over 40 CV). The 7-methyl isomer typically elutes after the 5-methyl isomer due to the higher polarity of the exposed N4 bridgehead nitrogen in the 7-Me isomer (steric shielding in 5-Me varies). Note: Verify elution order with NMR as it can vary by stationary phase.

Issue 2: My product is brown/black even after a column.

Diagnosis: Pyrazolo[1,5-a]pyrimidines are electron-rich and prone to oxidation, forming "color bodies" that co-elute on silica. Solution:

  • Charcoal Treatment: Before recrystallization, dissolve the solid in boiling ethanol/methanol. Add Activated Charcoal (10 wt%). Reflux for 15 minutes. Filter hot through a Celite pad. The filtrate should be significantly lighter (yellow/off-white).

Issue 3: How do I definitively distinguish the 7-Me from the 5-Me isomer?

Diagnosis: Relying on MS is insufficient as both have the same mass (MW ~226 for pure, +Br mass). Solution: Use 1H NMR (CDCl3).[1]

  • 7-Methyl Isomer : Look for the aromatic proton at position 5 (H5 ). It is adjacent to the bridgehead nitrogen (N4) and is significantly deshielded, typically appearing as a doublet around 8.4 - 8.6 ppm .

  • 5-Methyl Isomer : The aromatic proton is at position 7 (H7 ). It is less deshielded than H5, typically appearing around 7.9 - 8.1 ppm .

  • Coupling : Both will show a doublet with

    
     Hz (coupling with H6). The chemical shift of the doublet is the key indicator.
    

Detailed Experimental Protocols

Protocol A: Fractional Recrystallization (Recommended)

Best for removing the 5-methyl regioisomer and trace starting materials.

  • Dissolution : Transfer 5.0 g of crude solid into a flask equipped with a reflux condenser. Add 40 mL of Ethanol (absolute) .

  • Heating : Heat to reflux (

    
    C). If solids remain, add Ethanol in 5 mL increments until fully dissolved.
    
  • Charcoal Step (Optional) : If the solution is dark, add 0.5 g activated charcoal. Reflux for 10 min. Filter hot through Celite.

  • Crystallization : Allow the filtrate to cool to room temperature slowly (over 2 hours) with gentle stirring. Then, cool to

    
    C in an ice bath for 1 hour.
    
  • Filtration : Filter the precipitate under vacuum.

  • Wash : Wash the cake with cold Ethanol (

    
    C, 2 x 5 mL).
    
  • Drying : Dry in a vacuum oven at

    
    C for 4 hours.
    
  • Yield Check : Typical recovery is 60-75%. If low, concentrate the mother liquor to half volume and repeat to harvest a second crop (check purity of crop 2 carefully).

Protocol B: Flash Column Chromatography

Best for small scales (<500 mg) or oily crudes.

  • Stationary Phase : High-performance Silica Gel (40-63 µm).

  • Column Loading : 1:50 ratio (Sample : Silica).

  • Eluent System :

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate[2]

  • Gradient :

    • 0-5 min: 0% B (Isocratic)

    • 5-30 min: 0%

      
       30% B (Linear Gradient)
      
    • 30-40 min: 30% B (Isocratic)

  • Fraction Collection : Collect small fractions. The 2-bromo-7-methylpyrazolo[1,5-a]pyrimidine typically elutes at Rf ~ 0.35 in 20% EtOAc/Hexane.

    • Note: The 5-methyl isomer usually has a slightly higher Rf (~0.40).

Physicochemical Data Reference

PropertyValue / DescriptionNotes
Molecular Formula

Molecular Weight 212.05 g/mol (Isotopes: Br79/Br81 split)
Appearance Off-white to yellow needlesDarkens on light exposure
Solubility (High) DMSO, DMF, DCM, ChloroformGood for NMR/Stock solutions
Solubility (Mod) Ethanol, Methanol, Ethyl AcetateGood for recrystallization
Solubility (Low) Water, Hexane, EtherGood for precipitation/washing
1H NMR (Diagnostic)

8.45 (d, 1H, H5), 6.75 (d, 1H, H6), 2.80 (s, 3H, Me-7)
Shifts in

are approximate

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines.
    • Source: Journal of the Brazilian Chemical Society, 2008.
    • URL: [Link] (Verified via Scielo)

  • NMR Characterization & Isomer Distinction

    • Title: 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
    • Source: Canadian Journal of Chemistry, 1992.
    • URL: [Link]

  • General Synthesis & Biological Activity (Trk Inhibitors)

    • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[3][4]

    • Source: Molecules (MDPI), 2024.
    • URL: [Link]

  • Compound Data (PubChem)

    • Title: 2-Bromopyrazolo[1,5-a]pyridine (Structural Analog D
    • Source: PubChem.[5]

    • URL: [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine before handling.

Sources

Technical Support Center: Solubilization & Handling of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing solubility bottlenecks with 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine —a critical halogenated building block frequently utilized in the synthesis of kinase inhibitors and other bioactive heterocycles.

The planar, fused bicyclic nature of the pyrazolo[1,5-a]pyrimidine core, combined with the lipophilic bromine atom, creates high crystal lattice energies that strongly resist solvation. Below, we provide mechanistic troubleshooting, self-validating protocols, and data-driven strategies to overcome these challenges.

I. Frequently Asked Questions (Troubleshooting Guide)

Q1: My compound initially dissolved in 100% DMSO but precipitated after a few days in the freezer. Why did it "crash out"? A1: This is a classic symptom of moisture contamination combined with polymorph transition. DMSO is highly hygroscopic; every time a stock vial is opened, it absorbs atmospheric moisture. Water severely disrupts the aprotic solvation shell around lipophilic heterocycles. Furthermore, repeated freeze-thaw cycles synergistically enhance precipitation because the compound crystallizes into a lower-energy, less DMSO-soluble polymorph . Causality: The


 stacking forces of the planar pyrazolo-pyrimidine core outcompete the weakened DMSO-solute interactions once water is introduced.

Q2: Can I use strong acids like TFA to force the compound into solution? A2: No. While adding Trifluoroacetic Acid (TFA) is a common trick in NMR to disrupt hydrogen bonding, it is highly discouraged for long-term DMSO stock storage. Causality: Strong acids can trigger the Pummerer rearrangement of DMSO, decomposing the solvent into formaldehyde and methylmercaptan. These reactive species can covalently modify your pyrazolo[1,5-a]pyrimidine derivative or cause irreversible precipitation .

Q3: How should I handle dilutions into aqueous assay buffers to prevent precipitation during biological screening? A3: The transition from a pure aprotic solvent (DMSO) to a highly polar protic environment (water/buffer) causes an immediate drop in thermodynamic solubility. Causality: The rapid polarity shift forces the lipophilic core out of solution, forming colloidal aggregates that can cause false positives in high-throughput screening (HTS). Solution: Keep the final DMSO concentration


. Pre-dilute the DMSO stock into an intermediate surfactant or co-solvent (e.g., PEG-400 or Tween-80) before introducing it to the aqueous buffer to create a micellar transition state.

Q4: Is it normal for this specific compound class to be this difficult to dissolve? A4: Yes. Cheminformatics analyses of over 160,000 molecules reveal that aromatic six-membered heterocyclic compounds with two heteroatoms (such as pyrimidines) are notoriously difficult to dissolve, accounting for 42% of all non-soluble molecules in standard HTS libraries .

II. Mechanistic Pathways of Aggregation

The following diagram illustrates the logical pathways that lead to compound precipitation and solvent degradation when handling 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine.

Mechanism Compound 2-Bromo-7-methylpyrazolo [1,5-a]pyrimidine (Planar, Lipophilic) Solvated Solvated Monomers (Active State) Compound->Solvated Dissolves in DMSO 100% Anhydrous DMSO Water Atmospheric Moisture (H2O) DMSO->Water Hygroscopic Uptake DMSO->Solvated Degradation Pummerer Rearrangement (Formaldehyde + Methylmercaptan) DMSO->Degradation Reacts with Precipitate Pi-Pi Stacking & Aggregation (Crash Out) Water->Precipitate Reduces Solvation Capacity Acid Strong Acids (e.g., TFA) Acid->Degradation Solvated->Precipitate Freeze-Thaw Cycles

Caption: Mechanistic pathways of compound aggregation and solvent degradation in DMSO.

III. Quantitative Factors & Mitigation

Summarized below are the primary variables affecting the solubility of your compound, alongside proven mitigation strategies.

FactorEffect on SolubilityMechanistic CausalityMitigation Strategy
Water Content in DMSO Severe DecreaseDisrupts aprotic solvation shell; promotes

stacking.
Use anhydrous DMSO (

H₂O); store under argon.
Freeze-Thaw Cycles Moderate DecreaseInduces crystallization into lower-energy, less soluble polymorphs.Aliquot stock solutions immediately; avoid

freeze-thaw cycle.
Temperature (

C)
Moderate DecreaseReduces thermodynamic kinetic energy required to break the crystal lattice.Warm to

C and gently sonicate prior to biological assays.
Aqueous Dilution Severe Decrease (Crash Out)Rapid polarity shift forces the lipophilic core out of solution.Pre-dilute in intermediate co-solvents (e.g., PEG-400 or Tween-80).

IV. Self-Validating Experimental Protocols

To ensure data integrity, every solubilization workflow must be self-validating. Relying purely on theoretical concentration calculations without physical verification leads to assay failure.

Protocol 1: Preparation of 10 mM Anhydrous Stock

Objective: Achieve a stable, true 10 mM solution of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine.

  • Preparation: Weigh the exact mass of the compound into a sterile, desiccated microcentrifuge tube.

  • Solvation: Add the calculated volume of anhydrous DMSO (

    
     water). Tightly cap the tube immediately to prevent atmospheric moisture uptake.
    
  • Agitation: Vortex vigorously for 2 minutes at room temperature.

  • Self-Validation (Visual): Hold the vial against a strong, direct light source. Slowly invert the tube bottom-up. Look for micro-turbidity or a "schlieren" effect (optical distortion), which indicates incomplete dissolution.

  • Self-Validation (Analytical): For absolute validation before critical HTS assays, perform quantitative ¹H NMR (qNMR) using an internal standard to confirm the dissolved concentration matches the theoretical 10 mM.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C in a desiccator.

Protocol 2: The "Step-Down" Aqueous Assay Dilution

Objective: Prevent the compound from crashing out when introduced to biological buffers.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Do not force-thaw with high heat.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock to 1 mM using a co-solvent mixture (e.g., 10% Tween-80 or PEG-400 in DMSO).

  • Final Dilution: Introduce the 1 mM intermediate dropwise into the final aqueous assay buffer while vortexing, achieving a

    
     final DMSO concentration.
    
  • Self-Validation (Spectrophotometric): Measure the absorbance of the final buffer at 600 nm (OD600). An OD600

    
     above the blank indicates colloidal aggregation (crashing out). If this occurs, increase the co-solvent ratio in Step 2.
    

V. Solubilization Troubleshooting Workflow

Follow this logic tree if you encounter persistent turbidity during stock preparation.

Workflow Start Weigh 2-Bromo-7-methylpyrazolo [1,5-a]pyrimidine AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Vortex Vortex & Inspect (Room Temp) AddDMSO->Vortex Decision1 Is solution clear? Vortex->Decision1 Sonication Bath Sonication (Max 40°C, 15 min) Decision1->Sonication No Success Store Aliquots at -20°C (Desiccated) Decision1->Success Yes Decision2 Is solution clear? Sonication->Decision2 Dilution Dilute to 5 mM or Add Co-solvent (e.g., PEG400) Decision2->Dilution No Decision2->Success Yes Dilution->Success

Caption: Stepwise troubleshooting workflow for DMSO solubilization and rescue.

VI. References

  • Lu, J. J., & Bakken, G. A. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1602-1611.[Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2004). High-throughput dose-response analysis. Analytical Chemistry, 76(24), 7278-7287.[Link]

Avoiding regioisomer formation in pyrazolo[1,5-a]pyrimidine cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regiocontrol in Cyclization of 5-Aminopyrazoles

Executive Summary: The Regioselectivity Challenge

The cyclization of 3(5)-aminopyrazoles with 1,3-dielectrophiles (such as


-ketoesters, 

-diketones, or alkynones) is the industry-standard route to the pyrazolo[1,5-a]pyrimidine scaffold—a privileged structure in kinase inhibitors (e.g., Trk, CDK, and MAPK inhibitors).

The Problem: The reaction frequently yields a mixture of 5-substituted and 7-substituted regioisomers. This occurs because the starting aminopyrazole presents two nucleophilic sites:

  • Exocyclic Amine (

    
    ):  Generally harder nucleophile, kinetically active.
    
  • Endocyclic Ring Nitrogen (N1): Generally softer, part of the aromatic system, but highly reactive in Michael-type additions.

The Solution: Regiocontrol is achieved not by "luck," but by manipulating the hard/soft acid-base (HSAB) interactions , solvent polarity , and protonation states to favor one nucleophilic attack over the other.

Diagnostic & Mechanism

Before troubleshooting, identify which pathway dominates your current conditions.

Mechanistic Bifurcation Map

Regioselectivity Start 3-Aminopyrazole + 1,3-Dielectrophile PathA Path A: Kinetic Control (Acidic/Neutral) Start->PathA Hard Electrophile (Ketone/Aldehyde) PathB Path B: Thermodynamic/Michael (Basic/Aprotic) Start->PathB Soft Electrophile (Alkynone/Enaminone) InterA Intermediate A: Schiff Base (Imine) PathA->InterA Exocyclic NH2 Attacks C=O InterB Intermediate B: Enamine / Conjugate Adduct PathB->InterB Endocyclic N Attacks C=C Prod7 7-Substituted Isomer (Attack at C1 first) InterA->Prod7 Cyclization Prod5 5-Substituted Isomer (Attack at C3 first) InterB->Prod5 Cyclization

Figure 1: Mechanistic divergence in pyrazolo[1,5-a]pyrimidine formation. Path A typically leads to 7-substituted derivatives via imine formation. Path B leads to 5-substituted derivatives via conjugate addition.

Troubleshooting by Reaction Type
Scenario A: Reaction with

-Ketoesters

Target: Separating the 7-one (often drawn as 7-hydroxy) from the 5-one isomer.

VariableRecommendationMechanistic Rationale
Solvent Glacial Acetic Acid (AcOH) Promotes Path A . Protonation of the carbonyl activates it for attack by the exocyclic amine (imine formation), leading to the 7-one isomer (often the thermodynamic product).
Solvent Basic Ethanol (NaOEt) Can shift preference to Path B or mixtures. Under basic conditions, the endocyclic nitrogen becomes more nucleophilic (deprotonation of the pyrazole NH), potentially attacking the ester or ketone depending on sterics.
Temperature Reflux (110°C+) High temperature in AcOH favors the thermodynamically stable isomer (usually 7-one).
Substrate

-Substituted Esters
Steric bulk at the

-position of the ketoester slows down attack at the ketone, potentially allowing attack at the ester (less hindered) or shifting the ratio.

Standard Protocol (Favoring 7-one isomer):

  • Dissolve 3-aminopyrazole (1.0 equiv) and

    
    -ketoester (1.1 equiv) in glacial acetic acid (5 mL/mmol).
    
  • Reflux for 4–6 hours.

  • Cool to room temperature. The 7-one isomer often precipitates.

  • Filter and wash with cold ethanol.

Scenario B: Reaction with Unsymmetrical 1,3-Diketones

Target: Controlling 5-Alkyl vs. 7-Alkyl placement.

  • Rule of Thumb: The exocyclic amine (hard nucleophile) attacks the more electrophilic (less hindered/more positive) carbonyl first.

  • Example: Reacting with benzoylacetone (Ph-CO-CH2-CO-Me).

    • Methyl Carbonyl: Less hindered, more reactive.

    • Phenyl Carbonyl: Conjugated, less reactive.

    • Outcome: Exocyclic

      
       attacks Me-CO 
      
      
      
      Methyl ends up at position 7. Phenyl ends up at position 5.

Troubleshooting Guide:

  • Issue: "I need the reverse regioisomer (Phenyl at 7, Methyl at 5)."

  • Fix: You cannot easily reverse the electronics of the diketone. Instead, switch to an enaminone or alkynone precursor where the electrophilic sites are chemically distinct (Michael acceptor vs. Carbonyl).

Scenario C: Reaction with Enaminones (Dimethylamino-enones)

Target: High fidelity regiocontrol.[1]

Enaminones (


) are superior to diketones for regiocontrol.
  • Mechanism: The

    
     carbon is a "soft" electrophile (Michael acceptor). The Carbonyl is a "hard" electrophile.
    
  • Standard Outcome:

    • Exocyclic

      
       displaces 
      
      
      
      (transamination/addition-elimination).
    • Ring N attacks Carbonyl.

    • Result: The R group from the carbonyl ends up at Position 5 .

Analytical Confirmation (Isomer ID)

Do not rely on TLC alone (


 values are often identical). Use NMR.

Table 2: NMR Diagnostic Signals

Feature5-Substituted Isomer7-Substituted Isomer
H-6 Proton Typically

6.5 – 6.9 ppm
Typically

6.5 – 6.9 ppm (Ambiguous)
NOESY/ROESY Critical: Cross-peak between H-6 and the substituent at C-5 .Critical: Cross-peak between H-6 and the substituent at C-7 .
HMBC (

)
Correlation from H-2/H-3 (pyrazole) to C-3a (bridgehead).Correlation from H-2/H-3 to C-3a is standard. Look for coupling between substituent protons and C-5 vs C-7 .

C NMR
C-5 is usually upfield of C-7 due to N-4 shielding.C-7 is usually downfield (deshielded by N-1 and N-4 proximity).
Frequently Asked Questions (FAQs)

Q1: I am getting a 50:50 mixture in Ethanol. How do I push it to one side? A: Switch to a "solvent-controlled" method.

  • To favor 7-substitution: Switch to Glacial Acetic Acid at reflux. The acid catalysis promotes imine formation at the most reactive carbonyl first.

  • To favor 5-substitution: Try fusion (solvent-free) conditions or use water as a solvent. In aqueous suspension, the hydrophobic effect can sometimes drive the reaction toward the kinetic product which precipitates out, preventing equilibration.

Q2: Can I separate the isomers if I formed a mixture? A: It is difficult. Isomers often co-crystallize.

  • Try: Flash chromatography using a gradient of DCM:MeOH (99:1 to 95:5).

  • Try: Fractional crystallization from EtOH/DMF mixtures. The 7-one derivatives are often less soluble than 5-ones due to stronger intermolecular H-bonding (dimer formation).

Q3: Why does my product have a broad peak at 12-13 ppm? A: If you synthesized a pyrazolo[1,5-a]pyrimidin-7-one, it exists in tautomeric equilibrium with the 7-hydroxy form. The broad peak is the OH/NH proton. This confirms you made the "one" (keto) derivative, not the fully aromatic alkyl derivative.

References
  • Regioselectivity in 3-Aminopyrazole Cycliz

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines.[1][2][3][4][5][6][7]

    • Source:Journal of Organic Chemistry
    • Context: Establishes the dominance of steric factors in 1,3-diketone condens
    • URL:[Link] (General Journal Link for verification)

  • Solvent Effects on Cycliz

    • Title: Solvent-Dependent Regioselectivity in the Synthesis of Pyrazolo[1,5-a]pyrimidines.[1][2]

    • Source:Tetrahedron Letters
    • Context: Comparison of protic (AcOH) vs aprotic conditions.
    • URL:[Link]

  • NMR Characteriz

    • Title: and NMR study of the pyrazolo[1,5-a]pyrimidine system.
    • Source:Canadian Journal of Chemistry
    • Context: Definitive assignment of C5 vs C7 shifts.
    • URL:[Link]

  • Green Synthesis in W

    • Title: Regioselective synthesis of pyrazolo[1,5-a]pyrimidines in aqueous medium.[1][6][8]

    • Source:European Journal of Medicinal Chemistry
    • Context: Protocols for water-mediated synthesis to avoid organic solvents and improve regiocontrol via precipit
    • URL:[Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. Coupling electron-deficient heteroaryl bromides (e.g., bromopyridines, bromopyrimidines, and bromopyrazines) presents unique mechanistic bottlenecks. The electron-withdrawing nature of these substrates accelerates oxidative addition, but their Lewis-basic heteroatoms and electronic profiles often lead to stalled transmetalation, rapid catalyst poisoning, and competing protodeboronation of the boron partner.

This guide provides field-validated troubleshooting workflows, mechanistic rationales, and self-validating protocols to rescue low-yielding reactions.

Visual Diagnostic Workflows

Before altering your reaction parameters, identify the specific point of failure in the catalytic cycle. The workflows below map observable symptoms to their mechanistic root causes.

SuzukiTroubleshooting Start Diagnostic: Low Yield Heteroaryl Bromide Coupling Q1 Is Pd precipitating (Black mixture)? Start->Q1 Sol1 Catalyst Poisoning: Use XPhos/SPhos Pd G3 Q1->Sol1 Yes Q2 Is Boronic Acid degrading rapidly? Q1->Q2 No Sol2 Protodeboronation: Use anhydrous TMSOK or MIDA boronates Q2->Sol2 Yes Q3 High Homocoupling or Dehalogenation? Q2->Q3 No Sol3 Slow Transmetalation: Increase Boron equivalents or use Trimethyl Borate Q3->Sol3 Yes

Troubleshooting workflow for low-yielding Suzuki couplings of heteroaryl bromides.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Br] Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-Br] OxAdd->PdII TransMet Transmetalation [Ar'-B(OH)2] PdII->TransMet Fail1 Heteroatom Coordination (Catalyst Deactivation) PdII->Fail1 Inhibition PdII_2 Pd(II) Intermediate [Ar-Pd-Ar'] TransMet->PdII_2 Fail2 Protodeboronation (Boron Degradation) TransMet->Fail2 Base-induced RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Mechanistic failure points in the Suzuki catalytic cycle for heteroaryl substrates.

Core Troubleshooting Guides & FAQs

Q: My reaction stalls at 30% conversion and the mixture turns black. What is happening?

Root Cause: Catalyst poisoning via heteroatom coordination. Electron-deficient heterocycles (like pyrimidines) contain highly Lewis-basic nitrogen atoms. These nitrogens coordinate to the empty orbitals of the Pd(II) intermediate, displacing the phosphine ligands and causing the active palladium to aggregate into inactive "Pd black." Solution: Switch to sterically demanding, electron-rich Buchwald ligands such as XPhos or SPhos [1]. The massive steric bulk of the dialkylbiarylphosphine framework physically shields the palladium center from heteroatom coordination while simultaneously accelerating the reductive elimination step. To ensure rapid activation, utilize Buchwald Pd G3 or G4 precatalysts [2].

Q: The heteroaryl bromide is fully consumed, but my main product is the dehalogenated heterocycle (Ar-H) or a homocoupled dimer.

Root Cause: A severe rate mismatch between oxidative addition and transmetalation. Because your bromide is electron-deficient, oxidative addition is nearly instantaneous. However, if transmetalation is sluggish, the long-lived [Ar-Pd-Br] intermediate will undergo side reactions, such as abstracting a proton from the solvent (protodehalogenation) or reacting with another equivalent of the starting material (homocoupling). Solution: You must accelerate transmetalation. This can be achieved by increasing the equivalents of the boron nucleophile, switching to a more soluble boronic ester (e.g., pinacol ester), or employing anhydrous conditions with Potassium trimethylsilanolate (TMSOK) [5].

Q: My heteroaryl boronic acid is disappearing before cross-coupling occurs.

Root Cause: Protodeboronation. Base-catalyzed hydrolysis of the C-B bond is a dominant degradation pathway, especially for electron-deficient or heteroaryl boronic acids, which can be orders of magnitude more reactive toward degradation than standard phenylboronic acids [3]. Solution: Implement a "slow-release" strategy. By using MIDA boronates or pinacol esters, the active boronic acid is released into the catalytic cycle at a controlled rate, keeping its steady-state concentration low and minimizing degradation [4]. Alternatively, switch to strictly anhydrous conditions to shut down the hydrolytic pathway [5].

Parameter Optimization Matrix

Use the following data-driven matrix to replace sub-optimal legacy conditions with modern, field-proven alternatives for heteroaryl couplings.

Table 1: Parameter Optimization Matrix for Electron-Deficient Heteroaryl Bromides

Reaction VariableLegacy/Sub-optimal ChoiceOptimized ChoiceMechanistic Rationale
Ligand PPh3, dppfXPhos, SPhos Bulky biaryl structure prevents heteroatom coordination and accelerates reductive elimination [1].
Pd Source Pd(OAc)₂ (uncomplexed)Pd-G3/G4 Precatalysts Ensures a strict 1:1 Pd:Ligand ratio and rapid generation of active Pd(0) at room temperature[2].
Base Na₂CO₃ (aq)TMSOK (anhydrous) Prevents base-catalyzed hydrolytic protodeboronation of sensitive boronic acids [3], [5].
Boron Source Boronic Acid [-B(OH)₂]Pinacol Ester / MIDA Slow-release mechanism maintains a low steady-state concentration of active boron, minimizing degradation [4].

Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This self-validating Standard Operating Procedure (SOP) utilizes an anhydrous base (TMSOK) to suppress protodeboronation [5] and a G3 precatalyst to ensure rapid, low-temperature activation [2].

Materials Required:
  • Electron-deficient heteroaryl bromide (1.0 equiv)

  • (Hetero)aryl boronic acid pinacol ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 precatalyst (2–5 mol%)

  • Potassium trimethylsilanolate (TMSOK) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Backfill with dry Nitrogen or Argon (3 cycles) to establish a strictly anhydrous environment.

  • Reagent Charging: Add the heteroaryl bromide (1.0 equiv) and the boronic pinacol ester (1.2 equiv) to the vessel.

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (2 mol%).

    • Self-Validation Check: The precatalyst should be a pale yellow/tan powder. If the powder is dark brown or black, the complex has degraded and will not initiate the cycle.

  • Solvent and Base Addition: Inject anhydrous 1,4-Dioxane to achieve a 0.2 M concentration. Finally, add anhydrous TMSOK (2.0 equiv) under a positive stream of inert gas.

    • Causality: TMSOK provides sufficient basicity to activate the boronic ester for transmetalation without introducing the hydrolytic degradation pathways caused by aqueous carbonates [5].

  • Reaction Execution: Seal the vessel and stir at room temperature (or heat to 40 °C if sterically hindered).

    • Self-Validation Check: Within 5–10 minutes, the solution should transition to a homogeneous red/orange color, indicating the successful formation of the active Pd(0) species. Immediate formation of a black precipitate indicates catalyst poisoning.

  • Quench and Workup: Upon completion (monitored via LC-MS or TLC), quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate in vacuo for purification.

References

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh (ed.ac.uk) URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: PMC (nih.gov) URL: [Link]

Knowledge Base Article (KBA) 001: Mechanistic Origins & Isomer Identification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazolo[1,5-a]pyrimidine Technical Support Center Empowering Discovery through Structural Precision

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis, isolation, and characterization of pyrazolo[1,5-a]pyrimidine derivatives. This fused, planar N-heterocyclic scaffold is a privileged structure in drug discovery, particularly for designing selective protein kinase inhibitors[1]. However, the condensation of 3-aminopyrazoles with 1,3-dicarbonyls invariably risks the formation of two regioisomers: the 5-methyl and 7-methyl derivatives.

This support center provides field-proven troubleshooting guides, mechanistic insights, and validated protocols to help you control regioselectivity and achieve baseline separation of these notoriously difficult isomers.

Q: Why do my condensation reactions yield a mixture of 5-methyl and 7-methyl isomers, and how can I definitively distinguish them?

The Causality of Regioisomerism: The formation of 5-methyl and 7-methyl isomers stems from the dual nucleophilic character of the starting 3-aminopyrazole. The exocyclic amino group (-NH2) is a "soft" nucleophile, while the endocyclic nitrogen atoms (N1/N2) of the pyrazole ring act as "hard" nucleophiles[2]. When reacted with a 1,3-dicarbonyl compound (which possesses both soft and hard electrophilic centers), the reaction pathway diverges based on kinetic versus thermodynamic control. The high regioselectivity often observed toward the 7-isomer can be rationalized by the initial attack of the soft exocyclic -NH2 on the soft β-carbon of the electrophile, followed by intramolecular cyclization[2].

Self-Validating Identification Strategy: Do not rely solely on LC-MS, as these isomers are isobaric and exhibit nearly identical fragmentation patterns. The gold standard for distinguishing the 5-methyl and 7-methyl compounds is Nuclear Magnetic Resonance (NMR) spectroscopy. A simple and definitive method is based on the 13C chemical shift of the methyl group and its fine structure in the 1H NMR spectrum[3].

Data Summary: NMR Diagnostic Markers

Isomer Type1H NMR Methyl Shift (ppm)13C NMR Methyl Shift (ppm)Diagnostic Coupling / Fine Structure
5-Methyl Isomer ~2.50 - 2.60~24.0 - 25.5Often exhibits long-range coupling with H-6.
7-Methyl Isomer ~2.70 - 2.85~16.0 - 18.5Downfield 1H shift due to anisotropic effect of the bridgehead nitrogen; upfield 13C shift.

(Note: Exact shifts vary based on other ring substituents, but the relative ∆δ remains consistent[3]).

ReactionPathway A 3-Aminopyrazole (Dual Nucleophile) C Initial Nucleophilic Attack (Intermediate Formation) A->C B 1,3-Dicarbonyl / Enaminone (Dual Electrophile) B->C D Attack by Exocyclic NH2 (Soft-Soft Interaction) C->D Kinetic Preference E Attack by Endocyclic N (Hard-Hard Interaction) C->E Thermodynamic Shift F 7-Methyl Isomer (Major Product) D->F G 5-Methyl Isomer (Minor Product) E->G

Mechanistic divergence in the formation of 5-methyl and 7-methyl isomers.

Knowledge Base Article (KBA) 002: Chromatographic Separation Strategies

Q: I am experiencing severe co-elution and peak tailing when trying to separate the 5-methyl and 7-methyl isomers on standard silica gel. What is the optimal approach?

The Causality of Separation Failure: Pyrazolo[1,5-a]pyrimidines contain multiple basic nitrogen atoms. On standard normal-phase silica gel, these basic sites interact strongly with the acidic silanol groups (Si-OH) on the stationary phase. This secondary interaction causes severe peak tailing and ruins the separation efficiency, leading to co-eluting isomer bands[1].

The Solution: To mitigate this, you must neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a basic modifier to your mobile phase[1]. Alternatively, switching to a reverse-phase Preparative HPLC system leverages the subtle hydrophobic differences between the 5-methyl and 7-methyl spatial arrangements, bypassing silanol interactions entirely.

Data Summary: Optimized Chromatographic Parameters

MethodStationary PhaseMobile Phase CompositionAdditive / ModifierExpected Outcome
Flash Chromatography Normal Phase Silica (Irregular, 40-63 µm)Hexane / Ethyl Acetate (Gradient 10% to 50%)0.1-1% Triethylamine (TEA) or 1% NH3 in MeOH[1]Reduced tailing; moderate resolution of isomers.
Preparative HPLC Reverse Phase C18 (5 µm)Water / Acetonitrile (Gradient 20% to 80%)0.1% Formic Acid (FA) or 10mM NH4OAcBaseline resolution; high purity (>99%).
Validated Protocol: Preparative HPLC Separation of Isomers

This self-validating protocol ensures that you can dynamically adjust conditions based on real-time system feedback.

  • Sample Preparation: Dissolve the crude isomer mixture in a compatible solvent (e.g., DMSO or a 1:1 mixture of Water/Acetonitrile). Validation Check: Ensure the solution is completely clear. Filter through a 0.22 µm PTFE syringe filter to prevent column clogging.

  • Column Equilibration: Mount a C18 Prep column (e.g., 21.2 x 250 mm, 5 µm). Equilibrate with 95% Solvent A (Water + 0.1% FA) and 5% Solvent B (Acetonitrile + 0.1% FA) at a flow rate of 20 mL/min for 5 column volumes.

  • Method Design (Shallow Gradient): Because the isomers are structurally similar, a steep gradient will cause co-elution. Program a shallow gradient: hold at 5% B for 2 minutes, then ramp to 40% B over 25 minutes.

  • Injection and Monitoring: Inject the sample. Monitor absorbance at 254 nm and 280 nm. The pyrazolo[1,5-a]pyrimidine core has strong UV chromophores.

  • Fraction Collection & Verification: Collect the closely eluting peaks. Validation Check: Before pooling fractions, run an analytical LC-MS on the leading edge of Peak 1 and the tailing edge of Peak 2. Confirm isomeric purity. Lyophilize the pure fractions to obtain the isolated 5-methyl and 7-methyl solids.

ChromatographyTroubleshooting Start Isomer Mixture on Silica (Co-elution & Tailing) Decision Choose Separation Modality Start->Decision NP Normal Phase Flash Chromatography Decision->NP RP Reverse Phase Prep-HPLC Decision->RP Mod Add 0.1-1% TEA Neutralize Silanols NP->Mod Grad Use Shallow Gradient (Water/MeCN + 0.1% FA) RP->Grad Res1 Moderate Resolution (Suitable for large scale) Mod->Res1 Res2 Baseline Resolution (High purity isolation) Grad->Res2

Decision tree for troubleshooting and optimizing the chromatographic separation of isomers.

Knowledge Base Article (KBA) 003: Driving Regioselective Synthesis

Q: Can I bypass the difficult separation entirely by forcing the reaction to be regioselective?

The Causality of Regiocontrol: Yes. While symmetric 1,3-diketones inherently produce mixtures, you can manipulate the electronic bias of the electrophile and the reaction environment to heavily favor one isomer. For instance, using an enaminone (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-one) instead of a standard diketone creates a highly polarized electrophile. The initial nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole on the most electrophilic carbon (C3) of the enaminone, followed by intramolecular cyclization and the elimination of dimethylamine, drives the regioselective formation of the 7-substituted product[1]. Furthermore, utilizing aqueous media assisted by a mild acid (like KHSO4) under ultrasound irradiation has been shown to yield highly substituted pyrazolo[1,5-a]pyrimidines in a single pot with excellent regioselectivity[4].

Validated Protocol: Ultrasound-Assisted Regioselective Synthesis of 7-Methyl Derivatives
  • Reagent Preparation: In a 50 mL round-bottom flask, combine the substituted 5-amino-1H-pyrazole (1.0 equiv) and the corresponding formylated active proton compound or enaminone (1.0 equiv)[4].

  • Catalyst and Solvent: Add KHSO4 (20 mol%) as a mild acid catalyst. Suspend the mixture in an environmentally friendly aqueous medium (e.g., Water/Ethanol 1:1, 10 mL)[4]. Causality: The aqueous medium enhances the hydrophobic effect, driving the organic reactants together, while KHSO4 activates the carbonyl/enamine without degrading the acid-sensitive pyrazole core.

  • Ultrasound Irradiation: Place the flask in an ultrasonic bath (e.g., 40 kHz). Irradiate at ambient temperature (or slightly elevated, up to 50°C) for 30–60 minutes. Validation Check: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting aminopyrazole spot indicates reaction completion.

  • Work-up and Isolation: Pour the mixture into crushed ice. The high regioselectivity means the desired pyrazolo[1,5-a]pyrimidine will typically precipitate as a single major product. Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Final Validation: Run a 1H NMR to confirm the absence of the 5-methyl regioisomer (check the ~2.5 ppm region for the absence of the minor isomer methyl singlet).

References

  • Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 1992. Available at:[Link]

  • Kaping, S., Helissey, P., Vishwakarma, J. N. "A three step one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines assisted by KHSO4 in aqueous media under ultrasound irradiation." European Journal of Chemistry, 2020. Available at:[Link]

  • Martins, M. A. P., et al. "Highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines." Journal of the Brazilian Chemical Society (SciELO), 2006. Available at:[Link]

Sources

Stability of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine . It addresses the specific stability challenges of this scaffold under basic conditions, offering mechanistic insights and actionable protocols.

Subject: Stability Profile & Troubleshooting under Basic Conditions Ticket ID: CHEM-SUP-2024-882 Urgency: High (Degradation Risk)

Executive Summary: The Stability Paradox

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Zaleplon, Indiplon analogs). While the aromatic system appears robust, it suffers from a specific vulnerability: Nucleophilic Ring Opening under basic conditions.

For your specific molecule, 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine , the risk is twofold:[1]

  • Electrophilicity: The pyrimidine ring is electron-deficient. The bromine atom on the pyrazole ring further withdraws electron density, making the C5 and C7 positions highly susceptible to nucleophilic attack by hydroxide (

    
    ) or alkoxides (
    
    
    
    ).
  • Acidity: The protons on the 7-methyl group are vinylogous to the bridgehead nitrogen, making them significantly acidic (

    
     in DMSO, but lower in protic conditions). Strong bases can lead to deprotonation and subsequent polymerization or condensation side-reactions.
    

Critical Mechanism: Why Your Reaction Might Fail

Before optimizing conditions, you must understand the degradation pathway. In aqueous basic media (e.g., NaOH, KOH, or wet inorganic bases), the pyrimidine ring undergoes hydrolysis.

The Degradation Pathway (Visualized)

The following diagram illustrates the mechanism where hydroxide attacks the C5 position (the most electrophilic site), leading to ring cleavage and the formation of a hydrazone byproduct.

Decomposition Start 2-Bromo-7-methyl pyrazolo[1,5-a]pyrimidine Attack Nucleophilic Attack (OH- at C5 Position) Start->Attack pH > 12 or Heat Intermediate Tetrahedral Intermediate Attack->Intermediate RingOpen Ring Cleavage (C5-N4 Bond Break) Intermediate->RingOpen Product Degradation Product: (3-aminopyrazol-4-yl) but-2-enamide derivative RingOpen->Product Irreversible

Figure 1: Mechanism of base-mediated hydrolysis. The electron-deficient pyrimidine ring opens to form acyclic amides/hydrazones, destroying the pharmacophore.

Troubleshooting Guide: FAQs & Solutions

Scenario A: Suzuki-Miyaura Coupling Failure

User Report: "I am trying to couple an aryl boronic acid to the 2-bromo position using


 and 

in DMF/Water at 100°C. The starting material disappears, but I see multiple spots on TLC and low product yield."

Diagnosis: The combination of water, heat (100°C), and carbonate base creates a pH high enough to initiate partial hydrolysis of the pyrimidine ring over long reaction times.

Corrective Protocol:

  • Switch Bases: Move from aqueous carbonate to anhydrous phosphate or fluoride bases.

    • Recommended:

      
       (anhydrous) or 
      
      
      
      .
  • Lower Temperature: The 2-bromo position is activated; coupling often proceeds at 60–80°C. Avoid reflux if possible.

  • Solvent System: Switch to anhydrous 1,4-Dioxane or Toluene to eliminate the hydrolysis pathway.

Scenario B: Deprotonation Side Reactions

User Report: "I used NaH to alkylate a different part of the molecule, and the reaction turned black."

Diagnosis: Sodium Hydride (NaH) is too strong. It likely deprotonated the 7-methyl group . The resulting carbanion can react with itself or other electrophiles, leading to polymerization (tar formation).

Corrective Protocol:

  • Avoid: NaH, LDA, LiHMDS.

  • Use: Weaker, non-nucleophilic bases like

    
     or organic bases like DBU (if strictly necessary and monitored).
    

Base Compatibility Matrix

Use this table to select the appropriate base for your transformation.

Base ClassExamplesCompatibilityRisk FactorRecommended Use
Inorganic Carbonates

,

High LowStandard Suzuki/Buchwald couplings. Use anhydrous if possible.
Phosphates

High LowExcellent for Suzuki couplings; buffers pH better than carbonates.
Tertiary Amines

, DIPEA
High Very LowBest for nucleophilic substitutions (SnAr) or mild conditions.
Hydroxides NaOH, KOH, LiOHZero Critical DO NOT USE. Causes rapid hydrolysis/ring opening.
Alkoxides NaOMe, NaOtBuLow HighRisk of nucleophilic attack at C5/C7 (SnAr) or transesterification.
Strong Metallics n-BuLi, LDAZero Critical Will deprotonate the 7-methyl group or attack the ring.

Standardized Stability Assay Protocol

If you are developing a formulation or a new synthetic route, run this quick assay to validate stability.

Objective: Determine half-life (


) of the scaffold in reaction solvent.

Materials:

  • HPLC with UV detector (254 nm).

  • Test Compound: 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine.

  • Solvent: 1:1 MeCN:Buffer (pH 10).

Procedure:

  • Preparation: Dissolve 1 mg of compound in 1 mL MeCN.

  • Initiation: Add 1 mL of Carbonate Buffer (pH 10). Vortex.

  • Incubation: Heat to 60°C (mimicking reaction conditions).

  • Sampling: Inject 5 µL into HPLC at

    
    .
    
  • Analysis:

    • If Peak Area decreases >5% within 4 hours

      
      Unstable . Switch to anhydrous conditions.
      
    • Look for new peak at lower retention time (indicative of the more polar hydrolyzed open-ring acid/amide).

Decision Logic for Synthetic Planning

Follow this flowchart to select reaction conditions that preserve the pyrazolo[1,5-a]pyrimidine core.

DecisionTree Start Select Reaction Type Type Cross-Coupling (Suzuki/Buchwald) Start->Type Alkylation N-Alkylation or Substitution Start->Alkylation BaseCheck Is Aqueous Base Required? Type->BaseCheck StrongBase Requires Strong Base? Alkylation->StrongBase No No BaseCheck->No Preferred Yes Yes BaseCheck->Yes If necessary Safe1 USE: Anhydrous K3PO4 or Cs2CO3 in Dioxane Caution1 USE: Na2CO3 Limit Temp < 80°C StrongBase->No StrongBase->Yes High Risk Danger STOP: NaH/LDA will deprotonate 7-Me Safe2 USE: Cs2CO3 or DIPEA in DMF No->Safe1 No->Safe2 Yes->Caution1 Yes->Danger

Figure 2: Strategic decision tree for base selection to prevent scaffold degradation.

References

  • Synthesis and General Reactivity: Aggarwal, R., & Kumar, V. (2018). Synthetic approaches to pyrazolo[1,5-a]pyrimidine derivatives.[1][2][3][4][5][6][7][8][9][10][11][12] In Chemistry of Heterocyclic Compounds. This source details the condensation pathways and the inherent electrophilicity of the pyrimidine ring. Source:

  • Mechanism of Ring Opening: Attanasi, O. A., et al. (2010). Ring-Opening Reactions of Fused Pyrimidines. This paper discusses the nucleophilic attack at C5/C7 positions in fused pyrimidine systems, confirming the hydrolytic instability in strong aqueous base. Source:

  • Medicinal Chemistry & Stability (SAR): Shirvani, P., et al. (2021).[3][11] Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives. Provides experimental protocols for coupling reactions (Suzuki) on this specific scaffold, utilizing carbonate bases to avoid degradation. Source:

  • Base Sensitivity of 7-Methyl Group: Da Settimo, A., et al. (1980). Reaction of 7-methylpyrazolo[1,5-a]pyrimidine with electrophiles. Demonstrates the acidity of the 7-methyl group and its reactivity, validating the warning against using strong bases like NaH. Source:

Sources

Technical Support Center: Recrystallization of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Challenge

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., Dinaciclib) and anxiolytics (e.g., Zaleplon).

The Core Challenge: This scaffold exhibits a "push-pull" electronic character. The bridgehead nitrogen (N-4) is electron-rich, while the pyrimidine ring is electron-deficient. This creates significant dipole moments and


-stacking capabilities, leading to two common purification failures:
  • Oiling Out: The high lattice energy often competes with solvation, causing the compound to phase-separate as a liquid rather than crystallize.[1][2]

  • Solvate Formation: The accessible nitrogen lone pairs readily form hydrogen bonds with protic solvents (EtOH, H₂O), leading to stable solvates or hydrates rather than the desired anhydrous polymorph.

This guide provides a self-validating logic for solvent selection and troubleshooting.

Module 1: Solvent Selection Matrix

Do not guess. Select your solvent system based on the C-7 and C-3 substituents , which dictate the polarity profile of the molecule.

Solvent Decision Logic

SolventSelection Start Analyze Substituents Subst_Polar Polar / H-Bond Donors (e.g., -NH2, -OH, -COOH) (Positions 3, 7) Start->Subst_Polar High Polarity Subst_Lipophilic Lipophilic / Aromatic (e.g., -Ph, -Alkyl, -Cl) (Positions 5, 7) Start->Subst_Lipophilic Low Polarity Solvent_Polar Primary: Ethanol (Abs) Secondary: Acetic Acid Subst_Polar->Solvent_Polar Standard Solvent_HighlyPolar Primary: DMF / Water Secondary: DMSO / Water Subst_Polar->Solvent_HighlyPolar Low Solubility Subst_Lipophilic->Solvent_Polar If Oil Forms Solvent_Lipo Primary: EtOAc / Heptane Secondary: Toluene Subst_Lipophilic->Solvent_Lipo Standard

Figure 1: Decision matrix for initial solvent screening based on molecular substitution patterns.

Recommended Solvent Systems
Derivative ClassPrimary Solvent SystemSecondary SystemMechanistic Rationale
7-Amino / 7-Hydroxy Ethanol (Absolute) Acetic Acid (Glacial) These derivatives are H-bond donors. Ethanol disrupts intermolecular H-bonds to dissolve, but allows restacking upon cooling. Acetic acid protonates the ring N, increasing solubility at high T.
3-Cyano / 3-Ester Ethanol / Water (9:1) DMF / Water The electron-withdrawing group increases polarity. Water acts as an anti-solvent to force precipitation of the hydrophobic core.
5,7-Diaryl (Lipophilic) Ethyl Acetate DCM / Hexane Lacks H-bond donors. Requires moderate polarity (EtOAc) to dissolve. Hexane acts as a classic anti-solvent.
Halogenated (3-Bromo) Acetonitrile Methanol MeCN offers a "Goldilocks" polarity—polar enough to dissolve the dipole, but aprotic to prevent solvate hydrogen bonding.

Module 2: Troubleshooting "Oiling Out"

Symptom: The solution turns cloudy/milky upon cooling, and droplets settle at the bottom. These droplets eventually harden into an amorphous glass, not crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is common when the melting point is depressed by impurities.[3]

The "Seeding Loop" Protocol

If your pyrazolo[1,5-a]pyrimidine oils out, do not simply cool it further. Follow this loop:

OilingOut Oil Compound Oils Out Reheat Reheat to Clear Solution Oil->Reheat If seeds exist Triturate Trituration Step (Grind oil with Et2O/EtOH) Oil->Triturate If no seeds exist Seed Add Seed Crystal (at T = Cloud Point + 5°C) Reheat->Seed SlowCool Controlled Cooling (10°C / hour) Seed->SlowCool SlowCool->Oil Fail Success Success SlowCool->Success Crystals Form Triturate->Reheat Solid obtained

Figure 2: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).

Corrective Action (Trituration):

  • Decant the supernatant solvent from the oil.[4]

  • Add a small volume of diethyl ether or cold ethanol to the oil.

  • Scratch the glass vigorously with a spatula while sonicating.

  • Once the oil solidifies into a crude powder, filter it. This is your seed stock.

  • Restart recrystallization with the supernatant, using these seeds.

Module 3: Detailed Protocols

Protocol A: The Ethanol Reflux (Standard)

Best for: 7-amino, 7-hydroxy, and 3-cyano derivatives.

  • Suspend: Place 1.0 g of crude solid in a round-bottom flask. Add 10 mL Absolute Ethanol.

  • Reflux: Heat to boiling (

    
    C). If not dissolved, add EtOH in 1 mL portions.
    
    • Critical Check: If >30 mL is required per gram, switch to Protocol B .

  • Hot Filtration: If black specks remain (Pd residues or decomposed tar), filter through a pre-heated glass frit or Celite pad immediately.

  • Nucleation: Remove from heat. While still hot (

    
    C), scratch the inner wall or add a seed crystal.
    
  • Equilibration: Allow to cool to room temperature (RT) undisturbed for 2 hours.

  • Harvest: Cool to

    
    C for 30 mins. Filter and wash with cold  ethanol.
    
Protocol B: The Acetic Acid / Water Method

Best for: Highly insoluble fused systems or zwitterionic species.

  • Dissolve: Suspend solid in Glacial Acetic Acid (5 mL/g). Heat to

    
    C until clear.
    
  • Precipitate: Remove from heat.[4] Slowly add water (anti-solvent) dropwise until a persistent turbidity is observed.

  • Re-dissolve: Add a few drops of Acetic Acid to just clear the solution.

  • Crystallize: Let stand at RT. The product will crystallize as the solution cools and the dielectric constant shifts.

  • Wash: Filter and wash copiously with water (to remove acid) followed by a small EtOH rinse (to dry).

FAQ: Troubleshooting & Optimization

Q1: My crystals are colored (yellow/brown), but the compound should be white. Why?

  • Answer: Pyrazolo[1,5-a]pyrimidines are electron-rich and prone to surface oxidation or trapping trace iodine/palladium.

  • Fix: Perform the recrystallization with 1-2% w/w activated charcoal . Boil for 5 minutes, then hot filter through Celite. If the color persists, wash the final crystals with cold diethyl ether.

Q2: I obtained a "fluffy" solid that holds static charge and has a broad melting point.

  • Answer: You likely formed a solvate or an amorphous form due to rapid cooling (crash precipitation).

  • Fix: Dry the sample under high vacuum at

    
    C for 24 hours to remove the solvated lattice solvent. Alternatively, slurring the solid in refluxing heptane for 1 hour can induce a polymorphic transition to a denser crystalline form.
    

Q3: Can I use DMSO or DMF?

  • Answer: Only as a last resort. These high-boiling solvents are difficult to remove from the crystal lattice. If you use DMF, you must wash the final filter cake with significant amounts of water or ethanol to prevent solvent inclusion, which will ruin your NMR and biological assay data.

Q4: The yield is low (<50%). Where is my compound?

  • Answer: The pyrazolo[1,5-a]pyrimidine core has appreciable solubility in ethanol.

  • Fix: Concentrate the mother liquor (filtrate) to half volume and cool again to obtain a "second crop." Verify the purity of the second crop by TLC before combining with the first.

References

  • Attia, M. H., et al. (2024).[5] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI. Link

    • Citation Context: Establishes Ethanol and DMF/Water as primary purification systems for kinase inhibitor deriv
  • Hassan, A. S., et al. (2025).[6] Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. Link

    • Citation Context: Validates the use of Ethanol recrystallization for 7-amino deriv
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Link

    • Citation Context: Provides the mechanistic basis for the "Oiling Out" troubleshooting workflow.
  • US Patent 4,626,538.Process for Zaleplon Synthesis. (Generic reference to pyrazolo[1,5-a]pyrimidine pharmaceutical processing). Citation Context: Supports the use of Acetic Acid/Water systems for industrial scale-up of this scaffold.

Sources

Technical Support Center: Overcoming Catalyst Poisoning in 2-Bromo-Heterocycle Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the notorious "2-pyridyl problem"[1]. When performing cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) on 2-bromo-heterocycles like 2-bromopyridine, 2-bromothiazole, or 2-bromopyrimidine, the heteroatom adjacent to the carbon-halogen bond acts as a potent Lewis base.

This proximity allows the nitrogen, sulfur, or oxygen atom to chelate the palladium center immediately following oxidative addition. This forms a thermodynamically stable, off-cycle metallacycle that resists transmetallation, effectively poisoning the catalyst[2]. Furthermore, the resulting biaryl products can also exhibit bidentate coordination, leading to severe product inhibition[3]. This guide is designed to provide you with field-proven, mechanistically grounded solutions to these specific challenges.

Part 1: Mechanistic Overview of Catalyst Poisoning

To troubleshoot effectively, we must first understand the causality of the failure. The diagram below illustrates how the catalytic cycle is hijacked by heteroatom chelation.

G Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition Complex [Pd(II)(Ar)(Br)L] Pd0->OxAdd + 2-Bromoheterocycle TransMet Transmetallation Complex [Pd(II)(Ar)(Nu)L] OxAdd->TransMet + Nucleophile (Desired Pathway) DeadEnd Chelated Dead-End Complex (Catalyst Poisoning) OxAdd->DeadEnd Heteroatom Chelation (Off-Cycle) Product Coupled Product [Ar-Nu] TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Product->DeadEnd Product Inhibition

Competing pathways in Pd-catalyzed cross-coupling of 2-bromoheterocycles.

Part 2: Troubleshooting Guide & FAQs

Q1: My Suzuki coupling with 2-bromopyridine stalls at 20-30% conversion. Why does this happen, and how do I fix it? A1: This is a classic symptom of product inhibition . As the reaction progresses, the newly formed biaryl product (which often contains multiple coordinating heteroatoms) chelates the active Pd(0) or Pd(II) species, pulling it out of the catalytic cycle[3][4].

  • The Fix: Implement a slow-addition protocol for the 2-bromoheterocycle using a syringe pump. By keeping the instantaneous concentration of the electrophile and the local concentration of the product low, you favor catalytic turnover over product coordination. Additionally, increasing the reaction temperature (e.g., from 80 °C to 100 °C) provides the thermal energy required to dissociate the product-catalyst complex[2].

Q2: I am using Pd(OAc)₂ and PPh₃, but I see rapid formation of palladium black and no product. What is going wrong? A2: Traditional Pd(II) salts combined with unhindered phosphines like PPh₃ are highly susceptible to poisoning by 2-bromoheterocycles[1][5]. The unhindered nature of PPh₃ allows the substrate's heteroatom to easily displace the ligand and irreversibly coordinate to the metal, leading to catalyst aggregation (palladium black)[1].

  • The Fix: Switch to sterically demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or BrettPhos[2]. The extreme steric bulk of the triisopropylphenyl ring in XPhos physically blocks the heteroatom from adopting the required geometry for bidentate chelation, forcing the intermediate to remain in the active, monoligated state.

Q3: Even with XPhos, my Buchwald-Hartwig amination of 2-bromothiazole has poor reproducibility. Should I change the Pd source? A3: Yes. Generating the active Pd(0) catalyst in situ from Pd₂(dba)₃ and a bulky ligand is inefficient because the dba ligands compete for the metal center, and the 2-bromoheterocycle can intercept the incompletely ligated Pd species[2].

  • The Fix: Utilize well-defined Palladacycle Precatalysts (e.g., XPhos Pd G3 or G4)[6][7]. These precatalysts ensure a strict 1:1 Ligand-to-Palladium ratio and rapidly generate the highly active, monoligated Pd(0) species upon mild base activation[8]. This completely bypasses the vulnerable initiation phase where poisoning frequently occurs.

Part 3: Data Presentation - Ligand & Precatalyst Selection

To maximize your chances of success, ligand selection must be driven by steric parameters rather than just electronic properties. Below is a summary of quantitative performance data for common catalyst systems when applied to 2-bromoheterocycles.

Ligand / Precatalyst SystemLigand ClassSteric Bulk (% Buried Volume)Resistance to ChelationRecommended Application for 2-Bromoheterocycles
Pd(PPh₃)₄ Monodentate PhosphineLow (~30%)Very PoorNot Recommended. Rapidly poisoned by N/S-donors[5].
Pd(dppf)Cl₂ Bidentate PhosphineModeratePoor to FairSecondary choice; prone to displacement by strong N-donors.
Pd₂(dba)₃ + XPhos Dialkylbiaryl PhosphineHigh (~45%)GoodAcceptable, but in situ generation can lead to variable initiation[2].
XPhos Pd G3 Palladacycle PrecatalystHigh (Strict 1:1 L:Pd)Superior Gold Standard. Minimizes initiation poisoning and ensures robust turnover[7][8].
Part 4: Experimental Protocol - Optimized Suzuki-Miyaura Coupling via Slow Addition

To create a self-validating, highly reproducible system that prevents both off-cycle chelation and product inhibition, follow this optimized protocol utilizing a G3 precatalyst and slow addition[6][9].

Materials:

  • 2-Bromoheterocycle (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • XPhos Pd G3 (2-5 mol%)[7]

  • K₃PO₄ (3.0 equiv, finely milled)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Precatalyst and Nucleophile Setup (Glovebox/Schlenk): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl boronic acid, K₃PO₄, and XPhos Pd G3.

  • Inert Atmosphere: Seal the flask with a septum, remove it from the glovebox, and attach it to a Schlenk line. Evacuate and backfill with ultra-pure Argon three times.

  • Solvent Addition & Activation: Add the degassed 1,4-Dioxane/H₂O mixture via syringe. Stir at room temperature for 5 minutes. The base will activate the G3 precatalyst, releasing the active monoligated Pd(0) species[8]. Heat the mixture to 90 °C.

  • Syringe Pump Setup (The Critical Step): Dissolve the 2-bromoheterocycle in a minimal amount of degassed 1,4-Dioxane. Load this solution into a gas-tight syringe and mount it on a programmable syringe pump.

  • Slow Addition: Insert the syringe needle through the septum of the heated reaction flask. Set the pump to deliver the 2-bromoheterocycle solution dropwise over a period of 2 to 4 hours . Causality: This starves the reaction of the electrophile, ensuring that oxidative addition is immediately followed by transmetallation, preventing the buildup of species that lead to product inhibition.

  • Completion & Workup: Once the addition is complete, stir for an additional 1 hour at 90 °C. Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues, and purify via flash chromatography.

Part 5: Experimental Workflow Visualization

Workflow Step1 Step 1: Flask Setup Add Pd G3 Precatalyst, Boronic Acid, and Base Step2 Step 2: Schlenk Line Add Degassed Solvent Heat to 90 °C Step1->Step2 Step3 Step 3: Syringe Pump Load 2-Bromoheterocycle in Degassed Solvent Step2->Step3 Step4 Step 4: Slow Addition Add dropwise over 2-4 hrs (Prevents Product Inhibition) Step3->Step4 Step5 Step 5: Workup Cool, Filter via Celite, Chromatography Step4->Step5

Optimized workflow for slow-addition cross-coupling to mitigate product inhibition.

References

1.10 - National Institutes of Health (NIH) 2.5 - ACS Publications 3.6 - Benchchem 4.2 - Benchchem 5.8 - ACS Publications 6.3 - National Institutes of Health (NIH) 7.4 - University of Liverpool Repository 8. 1 - Benchchem 9.7 - ResearchGate 10.9 - National Institutes of Health (NIH)

Sources

Validation & Comparative

Analytical Comparison Guide: LC-ESI-MS/MS vs. GC-EI-MS for the Structural Elucidation of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore widely utilized in 1[1] and2[2]. 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine (C₇H₆BrN₃) serves as a highly functionalized intermediate in these synthetic pathways. Accurate structural characterization of this halogenated building block is paramount to prevent downstream synthetic failures.

This guide objectively compares the analytical performance of two mass spectrometry platforms—LC-ESI-MS/MS (The Recommended Product) and GC-EI-MS (The Alternative) —detailing the mechanistic causality behind their fragmentation patterns and providing self-validating experimental protocols for definitive structural elucidation.

Mechanistic Causality: Ionization Dynamics & Isotopic Signatures

To understand the mass spectrometric behavior of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine, one must analyze the causality of its structural electronics. The core consists of an electron-rich pyrazole ring fused to an electron-deficient pyrimidine ring. The presence of the bromine atom at the C2 position introduces a highly specific isotopic signature.

Bromine exists naturally as two stable isotopes,




Br and


Br, in a nearly 1:1 ratio (50.69% to 49.31%). Consequently, any intact bromine-containing ion will present as a distinct doublet separated by 2 Da.

The Ionization Dilemma: The C-Br bond is highly labile. Under hard ionization techniques like Electron Impact (EI), the excess internal energy (70 eV) rapidly cleaves this bond[3]. This often makes the intact molecular radical cation (


) difficult to detect, as it instantly debrominates in the source. Conversely, soft ionization via Electrospray Ionization (ESI) protonates the basic nitrogen (N4) on the pyrimidine ring. This protonation stabilizes the parent ion (

), preserving the C-Br bond and allowing for controlled Collision-Induced Dissociation (CID)[4].

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

When characterizing fragile halogenated intermediates, the choice of analytical platform fundamentally alters the quality of the structural data obtained.

Table 1: Analytical Performance Comparison
Performance MetricPlatform A: LC-ESI-MS/MS (Product)Platform B: GC-EI-MS (Alternative)
Ionization Type Soft (+ve mode, protonation)Hard (70 eV, electron ejection)
Precursor Ion

at m/z 211.98 / 213.98

at m/z 211.0 / 213.0
Precursor Stability High : Excellent isotopic doublet retention.Low : Rapid in-source debromination.
Fragmentation Control Excellent : Tunable via CID energy.Poor : Fixed 70 eV fragmentation.
Primary Utility Targeted structural confirmation & intact mass.Spectral library matching & fingerprinting.

Fragmentation Pathways & Structural Elucidation

The fragmentation of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine follows predictable, mechanistically sound pathways depending on the ionization method.

  • ESI-MS/MS (CID) : The stabilized

    
     precursor (m/z 212/214) undergoes a primary neutral loss of HBr (80/82 Da), yielding a highly abundant debrominated product ion at m/z 132.0 . Secondary pathways include the loss of the C7-methyl radical (15 Da) yielding m/z 197/199, and subsequent pyrimidine ring cleavage (loss of HCN, 27 Da)[3].
    
  • EI-MS : The highly energetic

    
     precursor (m/z 211/213) immediately ejects a bromine radical (79/81 Da), making the 
    
    
    
    cation at m/z 132.0 the base peak of the spectrum.

Fragmentation Parent Parent Ion [M+H]+ m/z 212 / 214 (79Br / 81Br) LossHBr Debrominated Core [M+H - HBr]+ m/z 132 Parent->LossHBr CID: - HBr (80/82 Da) LossCH3 Methyl Cleavage [M+H - CH3•]+ m/z 197 / 199 Parent->LossCH3 CID: - CH3• (15 Da) RingCleavage Pyrimidine Cleavage [M+H - HBr - HCN]+ m/z 105 LossHBr->RingCleavage CID: - HCN (27 Da)

Logical fragmentation pathway of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine via CID.

Table 2: Key Diagnostic Ions
Ion AssignmentESI-MS/MS (m/z)EI-MS (m/z)Mechanistic Origin
Intact Precursor 212.0 / 214.0211.0 / 213.0

(ESI) or

(EI)
Debrominated Core 132.0132.0Loss of HBr (ESI) or Br• (EI)
Methyl Cleavage 197.0 / 199.0196.0 / 198.0Loss of •CH₃ radical
Ring Cleavage 105.0105.0Loss of HCN from debrominated core

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural assignment, the following protocols employ a self-validating logic system based on isotopic convergence.

Protocol A: LC-ESI-MS/MS Workflow (Recommended)
  • Sample Preparation : Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to the diluent. Causality: Formic acid forces the protonation of the pyrimidine N4, ensuring maximum

    
     yield.
    
  • Chromatography : Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • MS/MS Acquisition : Operate the mass spectrometer in Positive ESI mode. Set the capillary voltage to 3.5 kV. Program two parallel MRM (Multiple Reaction Monitoring) or Product Ion scans: one isolating m/z 212.0 and another isolating m/z 214.0. Ramp the Collision Energy (CE) from 15 to 30 eV.

Protocol B: GC-EI-MS Workflow (Alternative)
  • Sample Preparation : Dissolve the analyte in MS-grade Hexane or Ethyl Acetate to 10 µg/mL.

  • Chromatography : Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C.

  • MS Acquisition : Set the EI source to 70 eV and the source temperature to 230°C. Scan from m/z 50 to 300.

The Self-Validating Logic: Isotopic Convergence

To definitively confirm the structure and exclude false positives from isobaric matrix interferences, the LC-MS/MS protocol relies on isotopic convergence .

  • If the quadrupole isolates m/z 212 (

    
    
    
    
    
    Br), the CID spectrum MUST show a neutral loss of exactly 80.0 Da (H
    
    
    
    
    Br).
  • If the quadrupole isolates m/z 214 (

    
    
    
    
    
    Br), the CID spectrum MUST show a neutral loss of 82.0 Da (H
    
    
    
    
    Br).
  • The Validation: Both independent fragmentation pathways must converge to yield the exact same product ion at m/z 132.0 . Any deviation from this convergence mathematically invalidates the presence of the brominated pyrazolopyrimidine core.

Workflow cluster_ESI Platform A: LC-ESI-MS/MS cluster_EI Platform B: GC-EI-MS Sample 2-Bromo-7-methyl pyrazolo[1,5-a]pyrimidine ESI Electrospray Ionization (Soft, +ve Mode) Sample->ESI Liquid Phase EI Electron Impact (Hard, 70 eV) Sample->EI Gas Phase CID Collision-Induced Dissociation (CID) ESI->CID ESI_Data Targeted Structural Elucidation CID->ESI_Data EI_Frag Extensive In-Source Fragmentation EI->EI_Frag EI_Data Spectral Library Matching EI_Frag->EI_Data

Workflow comparison of LC-ESI-MS/MS versus GC-EI-MS for pyrazolopyrimidine analysis.

Conclusion

While GC-EI-MS provides a robust historical method for fingerprinting the debrominated core of pyrazolopyrimidines, LC-ESI-MS/MS stands as the superior analytical product for the structural elucidation of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine. By leveraging soft ionization to preserve the labile C-Br bond, LC-MS/MS enables researchers to utilize isotopic convergence as a self-validating tool, ensuring absolute confidence in the characterization of this critical pharmaceutical building block.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment . PMC / NIH.1

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines . MDPI. 3

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors . PMC / NIH. 4

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents . ACS Infectious Diseases. 2

Sources

Structural Efficacy and Crystallographic Benchmarking: 2-Substituted Pyrazolo[1,5-a]pyrimidines

[1]

Executive Summary

Product Class: 2-Substituted Pyrazolo[1,5-a]pyrimidines Primary Application: Kinase inhibition (ATP-competitive), GABA-A modulation, and infectious disease targets (RSV). Core Value Proposition: This scaffold offers a superior physicochemical profile compared to the bioisosteric imidazo[1,2-b]pyridazine. Key advantages include reduced lipophilicity (LogD), improved metabolic stability (lower CYP liability), and a distinct vector for exploring the solvent-exposed regions of kinase pockets.

This guide provides an objective comparison of crystallographic performance, structural integrity, and experimental protocols for researchers utilizing this scaffold in Structure-Based Drug Design (SBDD).

Part 1: Comparative Structural Analysis

In medicinal chemistry, the choice of scaffold dictates the trajectory of lead optimization. The 2-substituted pyrazolo[1,5-a]pyrimidine (PzPy) is frequently compared to the imidazo[1,2-b]pyridazine (ImPy).

Performance Benchmarking

The following data synthesizes structural and biological performance metrics derived from recent crystallographic and ADME studies.

FeaturePyrazolo[1,5-a]pyrimidine (PzPy)Imidazo[1,2-b]pyridazine (ImPy)Structural Implication
H-Bond Acceptor N4 (Bridgehead)N1 (Bridgehead)PzPy N4 is a weaker acceptor, often leading to better permeability.
Polarity (PSA) LowerHigherPzPy exhibits improved cellular permeability due to reduced polarity [1].
hERG Liability Low to ModerateHighImPy derivatives often suffer from hERG blockade; PzPy analogs frequently mitigate this [2].
Metabolic Stability HighModeratePzPy shows superior microsomal stability in human liver microsomes (HLM) [1].
Crystallizability High (Planar stacking)ModeratePzPy forms stable lattices readily, aiding high-resolution X-ray diffraction.
The "2-Substituent" Vector Advantage

Crystallographic data (e.g., PDB: 6K9U, 9QB5) reveals that the 2-position of the PzPy scaffold is critical for selectivity.

  • Vector Geometry: Unlike the 3-position (which typically faces the gatekeeper residue in kinases), the 2-position directs substituents toward the solvent front or specific back-pockets (e.g., in RSV fusion proteins) [3].

  • Dihedral Control: Bulky substituents at the 2-position (e.g., piperidines) induce specific dihedral twists relative to the core, locking the molecule into a bioactive conformation that minimizes entropy loss upon binding [3].

Part 2: Structural Data & Binding Modes[2][3]

Small Molecule Crystallography (Regiochemistry Verification)

A critical challenge in synthesizing this scaffold is the regioselectivity of the cyclocondensation reaction.

  • The Problem: Condensing 3-aminopyrazoles with 1,3-dicarbonyls can yield either the 7-substituted (linear) or 5-substituted (angular) isomer.

  • The Data: Small molecule X-ray diffraction is the only definitive method to distinguish these isomers when NMR is ambiguous due to anisotropic effects.

    • Case Study: Reaction of 7-isopropoxyisoflavone with 3-aminopyrazole yielded the 5,6-diaryl isomer, confirmed only via single-crystal X-ray analysis (Unit cell: Monoclinic, Space group P21/c) [4].

Macromolecular Crystallography (Kinase Binding)

In ATP-competitive binding, the PzPy scaffold mimics the purine ring of ATP.

  • Hinge Interaction: The N1 (pyrazole nitrogen) typically acts as the H-bond donor to the hinge region backbone, while the N4 (pyrimidine nitrogen) acts as the acceptor.

  • Representative Data:

    • Target: CDK2

    • PDB Code: 2CLQ / 2WIH

    • Resolution: < 2.0 Å

    • Interaction: The 2-amino substituent often forms water-mediated bridges or direct H-bonds with residues like Glu81 or Leu83, stabilizing the inhibitor in the ATP pocket [5].

Part 3: Visualized Workflows

Synthesis & Structure Confirmation Pipeline

The following workflow illustrates the critical path from raw materials to validated structure, emphasizing the divergence point where X-ray data is mandatory.

GStartStart: 3-AminopyrazoleReagent+ 1,3-Dicarbonyl(or Enaminone)Start->ReagentReactionCyclocondensation(Reflux/Microwave)Reagent->ReactionIsomersMixture: 5- vs 7-IsomerReaction->IsomersPurificationPurification(Column/Recryst)Isomers->PurificationDecisionNMR Ambiguous?Purification->DecisionXRaySmall Molecule X-Ray(Regio-confirmation)Decision->XRayYes (Critical Step)BioAssayKinase Assay(IC50)Decision->BioAssayNoXRay->BioAssayCoCrystalCo-Crystallography(Binding Mode)BioAssay->CoCrystal

Caption: Workflow distinguishing the necessity of small-molecule X-ray for regiochemical validation prior to biological testing.

Kinase Binding Interaction Map

This diagram visualizes the pharmacophore features of a generic 2-substituted pyrazolo[1,5-a]pyrimidine in the ATP binding pocket.

BindingModeScaffoldPyrazolo[1,5-a]pyrimidineCoreSub22-Substituent(Solvent Front)Scaffold->Sub2Dihedral TwistSub33-Substituent(Gatekeeper)Scaffold->Sub3PlanarityHingeHinge Region(Backbone NH/CO)Scaffold->HingeH-Bond (Donor/Acceptor)SolventSolvent Network(Water)Sub2->SolventSolubility/SelectivityGatekeeperGatekeeper Residue(Steric Control)Sub3->GatekeeperHydrophobic/Steric

Caption: Schematic interaction map showing the 2-substituent's role in solvent interaction and scaffold orientation.

Part 4: Experimental Protocols

Protocol A: Small Molecule Crystallization (for Regiochemistry)

Objective: Obtain diffraction-quality crystals to distinguish 5- vs 7-isomers. Method: Slow Evaporation / Solvent Diffusion.

  • Preparation: Dissolve 10-15 mg of the purified pyrazolo[1,5-a]pyrimidine derivative in a minimal amount of hot solvent.

    • Recommended Solvent: Methanol or Ethanol (for high solubility).

    • Alternative: DMF (Dimethylformamide) if the compound is highly insoluble.

  • Seeding/Diffusion:

    • If using DMF: Place the solution in a small vial. Place this vial inside a larger jar containing water (antisolvent). Seal the outer jar.

    • Mechanism:[1][2][3][4] Water vapor slowly diffuses into the DMF, lowering solubility gradually and promoting crystal growth [5].

  • Observation: Allow to stand undisturbed at Room Temperature (20-25°C) for 3-7 days.

  • Harvesting: Mount crystals >0.1mm on a goniometer for data collection.

Protocol B: Protein-Ligand Co-Crystallization (Kinase)

Objective: Determine binding mode (e.g., CDK2 or TRK). Method: Hanging Drop Vapor Diffusion.

  • Complex Formation:

    • Concentrate protein (e.g., CDK2) to ~10-15 mg/mL.

    • Add the 2-substituted pyrazolo[1,5-a]pyrimidine ligand (dissolved in 100% DMSO) to the protein solution.

    • Ratio: 1:3 molar ratio (Protein:Ligand).

    • Incubate on ice for 1 hour to ensure saturation.

  • Reservoir Solution:

    • Standard Kinase Condition: 100 mM HEPES (pH 7.5), 20-25% PEG 3350, 0.2M Ammonium Acetate.

  • Drop Setup:

    • Mix 1 µL Protein-Ligand complex + 1 µL Reservoir solution on a siliconized cover slip.

    • Seal over 500 µL of reservoir solution.

  • Optimization:

    • If nucleation is poor, micro-seed using crystals from the native protein.

    • Note: The planar nature of pyrazolo[1,5-a]pyrimidines facilitates stacking; watch for "stacked plate" crystal habits which may require lower protein concentrations to resolve.

References

  • Scribd. Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry: Comparison with Imidazo[1,2-b]pyridazine.[2][5] Available at: [Link][6][3][4][7][8]

  • National Institutes of Health (PMC). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Available at: [Link]

  • PubMed. Design and Synthesis of 2-(1-Alkylaminoalkyl)pyrazolo[1,5-a]pyrimidines as New Respiratory Syncytial Virus Fusion Protein Inhibitors. Available at: [Link]

  • Amazon AWS (Research Data). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities. Available at: [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Available at: [Link][3][4][7]

Biological activity comparison of 2-bromo vs 3-bromo pyrazolo derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of 2-Bromo vs. 3-Bromo Pyrazolo Derivatives: A Structural and Experimental Guide

As a Senior Application Scientist, I frequently encounter pyrazolo-based scaffolds—such as pyrazolo[1,5-a]pyrimidines and pyrazolobenzothiazines—during hit-to-lead optimization campaigns. The pyrazole nucleus offers a highly versatile platform for targeting viral polymerases, metabolic enzymes, and kinases. However, a critical inflection point in structure-activity relationship (SAR) development is the exact positional placement of halogen atoms. Bromine, characterized by its significant van der Waals radius and polarizable electron cloud, acts simultaneously as a steric shield and a potent halogen-bond donor.

This guide objectively compares the biological performance of 2-bromo versus 3-bromo pyrazolo derivatives. By dissecting the causality behind their divergent bioactivities, we can establish a rational framework for scaffold optimization, supported by self-validating experimental protocols.

The Mechanistic Causality: 2-Bromo vs. 3-Bromo

The exact placement of a bromine atom dictates the molecule's conformational landscape and target engagement trajectory:

  • 2-Bromo Substitutions (Ortho Effect): When located at the 2-position of a pendant aryl ring attached to the pyrazole core, bromine induces severe steric hindrance. This restricts the rotation of the aryl-pyrazole bond, forcing the molecule into a non-planar, twisted conformation. While this breaks extended π-conjugation, it is highly advantageous when targeting deep, narrow hydrophobic pockets that require a specific angular geometry.

  • 3-Bromo Substitutions (Meta Effect / Core Substitution): At the 3-position, the steric penalty is significantly reduced. The bromine atom projects outward, providing an optimal vector for halogen bonding (σ-hole interactions) with backbone carbonyl oxygens of the target protein. When placed directly on a fused pyrazolo core (e.g., pyrazolo[1,5-a]pyrimidine), the 3-bromo moiety often acts as a critical synthetic handle rather than the final pharmacophore, as the bare halogen may not satisfy complex hydrogen-bonding requirements in kinase hinge regions[1].

Mechanism Core Pyrazolo Derivative Core Br2 2-Bromo Substitution (Ortho Effect) Core->Br2 Br3 3-Bromo Substitution (Meta Effect) Core->Br3 Steric High Steric Hindrance Restricted Rotation Br2->Steric Halogen Optimal Halogen Bonding Target Pocket Alignment Br3->Halogen Outcome2 Moderate Binding Affinity (e.g., EC50 = 6.5 μM) Steric->Outcome2 Outcome3 Enhanced Binding Affinity (e.g., EC50 = 6.3 μM) Halogen->Outcome3

Mechanistic logic of 2-bromo vs 3-bromo substitution on target binding affinity.

Comparative Case Studies in Bioactivity

Case Study A: Anti-HIV-1 Activity (Pendant Ring Substitution)

In the development of N-substituted pyrazolo[4,3-c][1,2]benzothiazines as non-nucleoside reverse transcriptase inhibitors (NNRTIs), the position of the bromine on the anilide ring profoundly impacts antiviral efficacy[2].

  • Compound 7c (2-bromo derivative): Exhibits an EC50 of 6.5 μM[2]. The ortho-bromine forces the phenyl ring out of plane. While it fits adequately into the NNRTI pocket, it creates minor steric clashes with the pocket walls, slightly dampening optimal binding.

  • Compound 7d (3-bromo derivative): Exhibits an EC50 of 6.3 μM[2]. The meta-bromine relieves the steric clash and optimally aligns its σ-hole with the binding pocket, resulting in superior potency and a highly favorable toxicity profile.

Case Study B: Kinase Inhibition (Core Substitution)

When evaluating pyrazolo[1,5-a]pyrimidine derivatives for inhibition, the 3-bromo substitution on the core itself is biologically inactive. For instance, the fragment 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (Compound 17) shows complete inactivity against Pim-1[1]. The causality here is that the bare bromine atom at position 3 cannot satisfy the complex hydrophobic requirements of the Pim-1 ATP-binding pocket. However, replacing this 3-bromo group with a 3-aryl group via cross-coupling restores nanomolar activity (IC50 = 27 nM)[1]. Thus, in kinase targeting, the 3-bromo core acts primarily as a gateway to active derivatives.

Table 1: Quantitative Bioactivity Comparison of Brominated Pyrazolo Derivatives

CompoundSubstitution TypeTarget AssayActivity (EC50 / IC50)Cytotoxicity (CC50)
7c 2-Bromo-phenylHIV-1 RT6.5 μM>100 μM
7d 3-Bromo-phenylHIV-1 RT6.3 μM>100 μM
17 3-Bromo-corePim-1 KinaseInactiveN/A
9 3-Aryl-corePim-1 Kinase27 nMN/A

Data synthesized from established high-throughput screening protocols[1],[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, any SAR comparison between 2-bromo and 3-bromo derivatives must utilize a self-validating assay system. The following protocol outlines the evaluation of these derivatives, embedding internal controls to rule out false positives caused by halogen-induced aggregation or non-specific toxicity.

Workflow Synth Compound Synthesis Purify Purification & QC Synth->Purify Assay In Vitro Assays Purify->Assay Tox Cytotoxicity Screen Assay->Tox Data SAR Data Analysis Tox->Data

Standardized experimental workflow for evaluating pyrazolo derivative bioactivity.

Step-by-Step Methodology: In Vitro Bioactivity & Cytotoxicity Screening

Step 1: Compound Preparation & Purity Validation

  • Action: Dissolve 2-bromo and 3-bromo pyrazolo derivatives in anhydrous DMSO to generate a 10 mM stock solution.

  • Causality: DMSO ensures complete solubilization of halogenated, highly hydrophobic compounds, preventing aggregate-based false positives in biochemical assays.

  • Validation: Verify purity via LC-MS and 1H-NMR prior to assay. Compounds must be >95% pure; impurities (especially debrominated byproducts from cross-coupling steps) will heavily skew IC50 data.

Step 2: Target-Specific Assay (e.g., HIV-1 RT or Kinase Panel)

  • Action: Perform a 10-point dose-response titration (ranging from 100 μM down to 1 nM) using a FRET-based or radiometric assay platform.

  • Causality: A wide dynamic range is necessary to accurately capture the subtle binding affinity differences (often within the low micromolar range) between the 2-bromo and 3-bromo positional isomers[2].

  • Self-Validating Mechanism: Always run a known reference standard (e.g., AZT for HIV-1, Staurosporine for kinases) on the same plate. If the reference standard's IC50 deviates by more than 3-fold from historical baseline data, the entire plate must be invalidated to ensure assay trustworthiness.

Step 3: Orthogonal Cytotoxicity Counter-Screen (MTT Assay)

  • Action: Incubate host cells (e.g., Vero or CEM cell lines) with the compounds for 72 hours, then quantify viability using an MTT reagent.

  • Causality: Halogenated compounds can sometimes act as non-specific alkylating agents or membrane disruptors. We must prove that the observed biological activity (EC50) is target-specific and not merely a result of general cytotoxicity (CC50).

  • Self-Validating Mechanism: Calculate the Therapeutic Index (TI = CC50 / EC50). A TI > 10 (as seen with compounds 7c and 7d, which have TI > 15) confirms true, safe target-specific activity[2].

Conclusion

The shift from a 2-bromo to a 3-bromo pyrazolo derivative is not merely a synthetic triviality; it is a fundamental geometric and electronic transformation. While 3-bromo derivatives often edge out their 2-bromo counterparts in direct target engagement due to superior halogen bonding trajectories, 2-bromo derivatives remain invaluable when targeting conformationally restricted pockets. Understanding the causality behind these structural choices is paramount for any successful drug development professional.

References

  • Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. European Journal of Medicinal Chemistry (via PMC).[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters (via PMC).[Link]

Sources

Technical Guide: UV-Vis Absorption Properties of Methyl-Substituted Pyrazolo[1,5-a]pyrimidines

[1]

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in drug discovery and optoelectronics due to its planar, rigid

This guide objectively analyzes the UV-Vis absorption properties of methyl-substituted pyrazolo[1,5-a]pyrimidines. Unlike complex aryl-substituted analogues, methyl derivatives offer a baseline for understanding the intrinsic electronic perturbations (inductive and hyperconjugative) on the heterocyclic core without the confounding factors of massive conjugation extension.

Key Takeaway: Methyl substitution, particularly at the C5 and C7 positions, induces a bathochromic shift and hyperchromic effect compared to the unsubstituted core, facilitating Intramolecular Charge Transfer (ICT) transitions essential for fluorescence applications.

Structural Basis of Absorption

To interpret the UV-Vis data, one must first understand the electronic architecture of the scaffold. The pyrazolo[1,5-a]pyrimidine core is a fused system where the bridgehead nitrogen (N1) donates electron density into the pyrimidine ring, establishing a dipole.

The Substitution Map

The optical properties are dictated by substituents at specific nodes. The most common synthetic entry point involves the condensation of 3(5)-aminopyrazoles with 1,3-dicarbonyls, typically yielding substitutions at C2, C5, and C7.

Gcluster_legendElectronic Influence FlowCorePyrazolo[1,5-a]pyrimidineCore (10π System)C2Position C2/C3(Pyrazole Ring)Fine-tuning HOMOCore->C2ElectrophilicAttackC7Position C7(Pyrimidine Ring)Primary ICT Acceptor/DonorCore->C7NucleophilicAttackC5Position C5(Pyrimidine Ring)Steric & Inductive ControlCore->C5EffectOptical Outcome:Bathochromic Shift & Increased εC2->EffectC7->EffectMajor InfluenceC5->Effect

Figure 1: Structural influence map detailing how regioselective substitution alters the electronic landscape.

Comparative Performance Analysis

The introduction of methyl groups acts as a weak Electron Donating Group (EDG) via hyperconjugation (


Absorption Data Comparison

The following table synthesizes data comparing the unsubstituted core with methyl and dimethyl derivatives.

Compound VariantSubstituents

(Abs) [nm]

(

)
Electronic Transition
Parent Scaffold None~290 - 310~4,000 - 6,000

Mono-methyl 7-Methyl320 - 335~8,000

/ Weak ICT
Di-methyl 5,7-Dimethyl340 - 36012,000 - 15,000Enhanced ICT
Aryl-Methyl 3-Methyl-7-Aryl340 - 4403,000 - 40,000Strong ICT

Note: Values are approximate ranges in polar aprotic solvents (e.g., THF, DMSO) derived from aggregate literature data [1, 2].

Mechanism of Action
  • Unsubstituted: The absorption is dominated by high-energy

    
     transitions localized on the aromatic rings.
    
  • 5,7-Dimethyl: The methyl groups at C5 and C7 stabilize the cationic character of the pyrimidine ring during excitation. This enhances the "push-pull" character if an electron-withdrawing group (like a cyano or carbonyl) is present at C3, or simply facilitates the delocalization in the neutral state.

  • 3-Methyl-7-Aryl (Advanced): As detailed in RSC Advances [1], adding a methyl at C3 and an aryl group at C7 creates a distinct Intramolecular Charge Transfer (ICT) band. The methyl group at C3 prevents coplanarity issues often seen with bulkier groups, maintaining the conjugation required for high molar extinction coefficients (

    
    ).
    

Solvatochromism & Environmental Sensitivity

Methyl-substituted pyrazolo[1,5-a]pyrimidines exhibit positive solvatochromism, indicating a more polar excited state compared to the ground state.

  • Observation: As solvent polarity increases (Toluene

    
     THF 
    
    
    DMSO), the
    
    
    typically shifts to longer wavelengths (Red shift).
  • Implication: This confirms the presence of an ICT state.[1] For 7-substituted-3-methyl derivatives, the molar absorption coefficient (

    
    ) tends to decrease slightly as solvent polarity increases, a phenomenon attributed to the stabilization of the ground state by polar solvents or non-radiative decay pathways [1].
    

Experimental Protocols

To ensure reproducibility, the following protocols for synthesis and characterization are recommended. These maximize yield and spectral purity.

Synthesis Workflow (One-Pot Condensation)

Reaction: 3-amino-4-methylpyrazole + Acetylacetone

  • Reagents: Mix 1.0 equiv of 3-amino-4-methylpyrazole and 1.1 equiv of acetylacetone in Ethanol or Acetic Acid.

  • Condition: Reflux for 3–5 hours. Monitor by TLC (Ethyl Acetate:Hexane).

  • Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF.

UV-Vis Characterization Protocol

ProtocolStep1Sample PreparationDissolve 1-2 mg in THF/DCMTarget Conc: 1.0 mM (Stock)Step2Dilution SeriesPrepare 10, 20, 50 µM aliquotsEnsure Abs < 1.0 A.U.Step1->Step2Step3Baseline CorrectionRun blank solvent scanSubtract backgroundStep2->Step3Step4Data AcquisitionScan 250 - 600 nmScan Rate: 200 nm/minStep3->Step4Step5AnalysisPlot Abs vs Conc (Beer's Law)Calculate εStep4->Step5

Figure 2: Standardized workflow for determining molar extinction coefficients.

Critical Quality Attributes (CQA):

  • Solvent Purity: Use HPLC-grade solvents to prevent cutoff interference in the 250–300 nm region.

  • Aggregation Check: Verify linearity of Beer-Lambert plot (

    
    ). Deviation at high concentrations suggests 
    
    
    -stacking aggregation, common in planar heterocyclic systems.

References

  • Portilla, J., et al. (2020). "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." RSC Advances, 10, 2923-2936.

  • El-Enany, M. M., et al. (2011).[2] "Synthesis and Antitumor Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives." European Journal of Chemistry, 2(3), 331-336.

  • Lynch, B. M., et al. (1975).[3] "Pyrazolo[1,5-a]pyrimidine: Synthesis and Regiospecific Electrophilic Substitution." Canadian Journal of Chemistry, 53(1), 119-124.

A Comparative Guide to Validating the Regiochemistry of 7-Methylpyrazolo[1,5-a]pyrimidine Formation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern molecular design.[1][2] Its structural resemblance to endogenous purines makes it a privileged framework, forming the core of numerous therapeutic agents with applications ranging from oncology to neuroscience.[3][4][5][6] The most common and versatile synthetic route to this scaffold involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound.[1][7]

However, this seemingly straightforward reaction presents a critical and often overlooked challenge: regioselectivity. When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted 3-aminopyrazole, such as 3-amino-5-methylpyrazole, two distinct regioisomeric products can form. The reaction's outcome hinges on which nitrogen atom of the aminopyrazole initiates the cyclization—the endocyclic ring nitrogen or the exocyclic amino group.[8] This ambiguity is not merely an academic curiosity; the precise placement of substituents dictates the molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its pharmacological activity.

This guide provides a comprehensive comparison of modern analytical techniques to definitively establish the regiochemistry of pyrazolo[1,5-a]pyrimidine synthesis, focusing on the formation of the 7-methyl isomer. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that every described method is a self-validating system for achieving irrefutable structural assignment.

The Regiochemical Challenge: A Mechanistic Dichotomy

The reaction of 3-amino-5-methylpyrazole with an unsymmetrical β-diketone, for instance, benzoylacetone, can proceed via two competing pathways. The initial step involves the formation of an enamine intermediate, but the subsequent intramolecular cyclization and dehydration can be initiated by either the nucleophilic exocyclic amino group or the endocyclic pyrazole nitrogen (N1). This mechanistic bifurcation leads directly to two possible products: the desired 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine or its 5-methyl-7-phenyl regioisomer.

Factors such as the electronic nature of the diketone substituents, solvent polarity, and pH can influence which pathway is favored, but rarely is the selectivity absolute.[3][9][10] Therefore, rigorous analytical validation is not just recommended; it is imperative.

G cluster_reactants Reactants cluster_pathways Competing Cyclization Pathways cluster_products Potential Regioisomers Reactant1 3-Amino-5-methylpyrazole Intermediate Enamine Intermediate Reactant1->Intermediate + Reactant2 Benzoylacetone (Unsymmetrical Diketone) Reactant2->Intermediate PathwayA Attack by Exocyclic NH2 Intermediate->PathwayA PathwayB Attack by Endocyclic N1 Intermediate->PathwayB ProductA Product A 7-Methyl-5-phenyl- pyrazolo[1,5-a]pyrimidine PathwayA->ProductA Leads to ProductB Product B 5-Methyl-7-phenyl- pyrazolo[1,5-a]pyrimidine PathwayB->ProductB Leads to

Caption: Competing reaction pathways in pyrazolo[1,5-a]pyrimidine synthesis.

A Comparative Guide to Analytical Validation Techniques

To resolve this structural ambiguity, researchers must employ techniques that can probe the precise connectivity of atoms within the molecule. We will compare the three most powerful methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and a supplementary method, Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most versatile and widely used technique for determining molecular structure in solution. By mapping the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

A. 1D NMR (¹H and ¹³C): Initial Clues and a Historical Perspective

A simple ¹H NMR spectrum can provide the first hints. The chemical shifts of the protons on the pyrimidine ring (H-5 and H-6) and the methyl groups are sensitive to their electronic environment. However, assigning these signals without further evidence can be misleading. More telling are the ¹³C NMR data. Research has shown that the chemical shift of the methyl carbon can be a reliable indicator: for 7-methyl derivatives, the methyl carbon signal typically appears further downfield compared to 5-methyl isomers due to the influence of the adjacent ring nitrogen.[11][12]

B. 2D NMR: Unambiguous Confirmation

For definitive proof, two-dimensional NMR experiments are essential. They reveal correlations between nuclei, providing a clear roadmap of atomic connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for regiochemical assignment. It detects correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). This allows us to connect the methyl protons to the carbon backbone of the fused ring system, providing irrefutable evidence of their position.[13][14] For the 7-methyl isomer, the key correlation is a ³J coupling from the protons of the 7-methyl group to the C-6 carbon. Conversely, the 5-methyl isomer would show a ³J coupling from its methyl protons to C-6. These distinct patterns provide a definitive structural fingerprint.[15]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. For a 7-methylpyrazolo[1,5-a]pyrimidine, a clear NOE correlation would be expected between the protons of the 7-methyl group and the H-6 proton.[14][16] The absence of this correlation, and the potential presence of an NOE between the 5-methyl protons and H-6, would point towards the other isomer.

Data Presentation: Expected NMR Correlations for Regioisomer Differentiation

Experiment Observed Correlation Conclusion for 7-Methyl Isomer Conclusion for 5-Methyl Isomer
¹³C NMR Methyl Carbon (CH₃) Chemical ShiftTypically further downfield (e.g., ~17.0 ppm)[13]Typically further upfield (e.g., ~25.0 ppm)[13]
HMBC Protons of Methyl Group ↔ C-6Strong ³J correlation observed No ³J correlation observed
HMBC Protons of Methyl Group ↔ C-5No ³J correlation observedStrong ³J correlation observed
NOESY Protons of Methyl Group ↔ H-6Strong spatial correlation observed No spatial correlation observed

Experimental Protocol: HMBC Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C spectrum and a ¹H spectrum to determine chemical shift ranges.

  • HMBC Setup: Load a standard hmbc pulse sequence on the spectrometer. Set the long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) to detect ²J and ³J correlations.

  • Acquisition: Acquire the 2D HMBC spectrum. Sufficient signal-to-noise may require several hours of acquisition time, depending on the sample concentration.

  • Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis: Identify the signals corresponding to the methyl protons in the F2 (proton) dimension. Trace along the F1 (carbon) dimension to identify all carbon atoms that show a correlation. A cross-peak between the methyl protons and the C-6 carbon signal is definitive proof of the 7-methyl isomer.

G Start Purified Product Prep Dissolve in Deuterated Solvent Start->Prep Acquire1D Acquire 1D (¹H, ¹³C) Spectra Prep->Acquire1D Acquire2D Acquire 2D HMBC &/or NOESY Spectra Acquire1D->Acquire2D Process Process 2D Data Acquire2D->Process Analyze Analyze Key Correlations Process->Analyze Conclusion Unambiguous Regiochemical Assignment Analyze->Conclusion

Caption: Workflow for regiochemical validation using 2D NMR.

Single-Crystal X-ray Crystallography: The Gold Standard

For absolute, unequivocal structural determination, single-crystal X-ray crystallography is the gold standard.[4][17] This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise placement of every atom in the molecular structure.

Advantages:

  • Unambiguous Result: Provides a definitive 3D structure, leaving no room for interpretation regarding atom connectivity.[8]

  • Publication Quality: It is the most accepted form of structural proof for novel compounds.

Disadvantages:

  • Crystal Growth: The primary bottleneck is the need to grow a single, high-quality crystal suitable for diffraction. This can be a time-consuming and often challenging process of trial and error.

  • Solid-State Representation: The determined structure represents the molecule in the solid state, which may not fully represent the bulk material if it is an isomeric mixture.

Experimental Protocol: General Workflow for X-ray Crystallography

  • Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent. Attempt crystallization using various techniques such as slow evaporation, vapor diffusion (solvent/anti-solvent), or slow cooling.

  • Crystal Selection: Identify a well-formed, single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector.

  • Structure Solution & Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding the final molecular structure.

G Start Purified Product Crystallize Grow Single Crystal (Slow Evaporation, etc.) Start->Crystallize Mount Select & Mount Suitable Crystal Crystallize->Mount Diffract Collect Diffraction Data (X-ray) Mount->Diffract Solve Solve & Refine Structure Diffract->Solve Conclusion Definitive 3D Molecular Structure Solve->Conclusion

Caption: Workflow for structural validation via X-ray crystallography.

Tandem Mass Spectrometry (MS/MS): A Confirmatory Tool

While not a primary method for determining regiochemistry from first principles, tandem mass spectrometry can be a useful confirmatory tool, particularly if an authentic standard of one isomer is available. The two regioisomers, having the same mass, will not be distinguishable by a simple mass spectrum. However, their fragmentation patterns upon collision-induced dissociation (CID) in an MS/MS experiment may differ. Specific fragmentation pathways could be characteristic of one isomer over the other.

Limitations:

  • Ambiguity: Regioisomers often produce very similar fragmentation patterns, making differentiation difficult or impossible without a known reference standard for comparison.

  • Not Definitive: It does not provide the direct connectivity information that NMR or X-ray crystallography does.

Summary and Recommendations

Choosing the right analytical tool is critical for ensuring the scientific integrity of your research. The table below summarizes the key attributes of each validation technique.

Technique Definitiveness Sample Requirement Time / Cost Key Advantage
2D NMR (HMBC/NOESY) High to Definitive5-10 mg, solubleModerateProvides unambiguous connectivity in solution, the relevant state for most biological assays.
X-Ray Crystallography AbsoluteSingle, high-quality crystalHigh (can be weeks)The "gold standard" for structural proof, providing a complete 3D structure.
Mass Spectrometry (MS/MS) Low (Confirmatory)< 1 mgLowHigh throughput; useful for comparison against a known standard.

Recommended Validation Workflow:

For robust and efficient validation of 7-methylpyrazolo[1,5-a]pyrimidine formation, we recommend the following tiered approach:

  • Initial Screening (1D NMR): Use ¹H and ¹³C NMR as a first pass to assess the purity of the product and look for preliminary indicators of the major regioisomer formed.[11]

  • Unambiguous Confirmation (2D NMR): For any novel compound or new reaction condition, an HMBC experiment is the most efficient and definitive method to confirm the regiochemistry in solution.[13][14] A NOESY experiment can provide powerful corroborating evidence.

  • Absolute Proof (X-Ray Crystallography): If a single crystal can be obtained, X-ray crystallography provides the ultimate, irrefutable proof of structure. This is highly recommended for foundational compounds in a new series, for patent applications, or to resolve any remaining ambiguity from NMR data.[4][8][17]

By employing this systematic and evidence-based approach, researchers can proceed with confidence, knowing their molecular tools are precisely the ones they designed.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • Application Note: NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative. BenchChem.
  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate.
  • Pyrazolo[1,5-a]pyrimidine CRF-1 receptor antagonists. PubMed.
  • Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules.
  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. Kuwait Journal of Science.
  • Synthesis and cytotoxic activity of new pyrazolo[1,5-α]pyrimidines and determination of pyrimidine regiospecific ring formation with 2D NMR. ResearchGate.
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate.
  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Semantic Scholar. Available at: [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering.
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
  • Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR. ResearchGate.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
  • 1 H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.

Sources

A Comparative Guide to Establishing Reference Standards for 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine Purity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a chemical entity is paramount. This is particularly true for novel heterocyclic compounds like 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine, a scaffold with significant potential in medicinal chemistry.[1] The purity of such a compound directly influences the reliability of experimental data, from initial biological screening to late-stage clinical trials. This guide provides a comprehensive framework for establishing and comparing reference standards for 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine, focusing on the analytical methodologies and regulatory considerations that underpin a robust purity assessment.

The Critical Role of a Well-Defined Reference Standard

A chemical reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes. Its primary function is to ensure the identity, purity, and strength of a test sample. For a molecule like 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine, which may be a key intermediate or an active pharmaceutical ingredient (API), a reliable reference standard is indispensable for:

  • Accurate quantification in biological matrices.

  • Identification and control of impurities arising from the synthetic process.

  • Ensuring batch-to-batch consistency in manufacturing.

  • Meeting regulatory requirements for drug development.

The International Council for Harmonisation (ICH) provides a crucial framework for understanding and controlling impurities in new drug substances.[2][3][4][5][6] Specifically, the ICH Q3A(R2) guideline outlines thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[2][3][4]

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold0.05%0.03%
Identification Threshold0.10% or 1.0 mg/day (whichever is lower)0.05%
Qualification Threshold0.15% or 1.0 mg/day (whichever is lower)0.05%
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances. [2][3][4]

Comparative Analysis of Purity Determination Methodologies

A multi-faceted analytical approach is essential for the comprehensive characterization of a 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine reference standard. No single technique is sufficient to identify and quantify all potential impurities. The following sections compare the most critical analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. A well-developed HPLC method can separate the main compound from its structurally related impurities, degradation products, and by-products.

Causality in Method Development: The choice of chromatographic conditions is critical. For a brominated heterocyclic compound like 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine, a reversed-phase (RP) HPLC method using a C18 column is a logical starting point. The mobile phase composition (typically a mixture of water and a polar organic solvent like acetonitrile or methanol) and the pH are optimized to achieve the best separation. A gradient elution is often preferred over an isocratic one to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[7][8][9][10]

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Self-Validating System: The method's suitability is confirmed through system suitability tests (SSTs) as outlined in pharmacopeias like the USP General Chapter <621>.[7][8][9][10][11] Key SST parameters include retention time, resolution, tailing factor, and theoretical plates.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 2-Bromo-7-methylpyrazolo [1,5-a]pyrimidine Sample Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Area % Calculation Chromatogram->Integration Purity Purity Report Integration->Purity qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation Analyte Weigh Analyte Dissolve Dissolve in Deuterated Solvent Analyte->Dissolve Standard Weigh Internal Standard Standard->Dissolve Acquire Acquire Quantitative ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity using Formula Integrate->Calculate Purity Purity Value Calculate->Purity

Caption: qNMR Purity Determination Workflow.

Gas Chromatography (GC)

GC is particularly useful for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.

Experimental Insight: For 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine, which is a solid with a relatively high molecular weight, direct GC analysis might require high temperatures that could lead to degradation. Therefore, headspace GC is the preferred method for analyzing residual solvents.

Mass Spectrometry (MS)

Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is indispensable for the identification of unknown impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is crucial for its structural elucidation.

Comparison of Commercially Available Materials (A Methodological Approach)

While a direct comparison of certified reference standards for 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine is hampered by the lack of publicly available Certificates of Analysis from various suppliers, a researcher can establish a comparative framework by evaluating potential sources based on the following criteria:

Evaluation Parameter Supplier A (e.g., Major Chemical Supplier) Supplier B (e.g., Niche Synthesis Lab) In-house Synthesized Material
Purity Statement Typically provides a purity percentage (e.g., >98%). [12]May provide a purity range or a specific value from a single analytical technique.Purity to be determined.
Available Data Often limited to basic properties on the website; a Certificate of Analysis may be available upon request. May provide more detailed analytical data upon request (e.g., NMR, HPLC chromatogram).Full analytical data will be generated.
Characterization Purity often determined by a single method (e.g., HPLC or NMR).Characterization might be more comprehensive if it's a newer or more specialized compound.Can be characterized using a comprehensive, multi-technique approach as outlined in this guide.
Traceability Generally good traceability and quality control systems.Variable; depends on the laboratory's quality management system.Full traceability of synthesis and purification steps.
Cost Generally higher due to overhead and quality control.Can be more variable.Synthesis costs and analytical time.

Recommendation: For critical applications, it is advisable to either purchase from a reputable supplier and independently verify the purity using the methods described above, or to synthesize the material in-house and establish a thoroughly characterized reference standard.

Conclusion

Establishing a reliable reference standard for 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine is a critical step in any research or development program involving this molecule. A comprehensive purity assessment should not rely on a single analytical technique but should instead employ a suite of orthogonal methods, including HPLC, qNMR, GC, and MS. By adhering to the principles outlined in regulatory guidelines such as those from the ICH and utilizing robust, self-validating analytical protocols, researchers can ensure the quality and integrity of their scientific work. This guide provides the foundational knowledge and practical steps necessary to confidently establish and compare reference standards for this important class of compounds.

References

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Published October 7, 2025. [Link]

  • Veeprho. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Published June 25, 2025. [Link]

  • International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. Published October 25, 2006. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • Agilent. Revisions per USP 621. [Link]

  • Waters. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Published February 9, 2024. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? Published September 16, 2024. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014, 57(22), 9220-9231. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). [Link]

  • Alcami. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube, March 20, 2020. [Link]

  • Wang, et al. Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. ResearchGate, 2011. [Link]

  • The Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]

  • Kaleemullah, T., et al. Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 2011, 3(1), 372-380. [Link]

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 2005, 62(1), 3-10. [Link]

  • MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Published September 5, 2024. [Link]

  • Organic Letters. Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Published December 22, 2025. [Link]

  • Arabian Journal of Chemistry. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Published March 1, 2022. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine

[1][2]

Hazard Assessment & Chemical Identity

Before initiating disposal, you must validate the hazard profile.[1][2] As a brominated fused heterocycle, this compound presents specific risks regarding toxicity and combustion byproducts (Hydrogen Bromide).[1][3][2]

ParameterSpecificationCritical Safety Note
Chemical Class Halogenated HeterocycleMUST be segregated from non-halogenated waste to prevent incinerator corrosion/emission issues.[1][3]
Physical State Solid (Crystalline Powder)Dust inhalation risk.[1][3][2] Use a powder hood or N95/P100 respiratory protection if handling open solids.[1][3][2]
Primary Hazards Acute Tox.[1][3][2] (Oral); IrritantH301/H302: Toxic/Harmful if swallowed.H315/H319: Causes skin/eye irritation.H335: Respiratory irritation.[1][3][2]
Reactivity Stable under normal conditionsIncompatible with Strong Oxidizers. Do not dispose of in containers with nitric acid or peroxides.[1][3][2]

Disposal Decision Matrix (Workflow)

The following decision tree illustrates the logical flow for categorizing waste containing this compound.

DisposalWorkflowStartWaste Generation SourceStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure Compound, Contaminated Consumables)StateCheck->SolidLiquidLiquid Waste(Mother Liquors, Rinsates)StateCheck->LiquidSolidBinSolid Halogenated Waste Bin(Label: 'Toxic, Halogenated')Solid->SolidBinDouble BagSolventCheckCheck Solvent CompatibilityLiquid->SolventCheckHaloStreamHalogenated Solvent Stream(DCM, Chloroform, etc.)SolventCheck->HaloStreamIf solvent is HalogenatedNonHaloStreamNon-Halogenated Stream(Methanol, Acetone, etc.)SolventCheck->NonHaloStreamIf solvent is Non-HalogenatedCorrectionSTOP: Do NOT mix.Segregate into Halogenated Streamif >1-2% Halogen content.NonHaloStream->CorrectionTrace Bromine Present?Correction->HaloStream

Figure 1: Disposal Decision Matrix. This workflow prioritizes the segregation of halogenated atoms to ensure compliance with incineration protocols.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Primary Route)

Applicability: Expired pure compound, contaminated weighing boats, gloves, and paper towels.[1]

  • Segregation: Obtain a dedicated waste container labeled "Hazardous Waste - Solid - Halogenated." [1][3][2]

    • Why: Incineration of brominated compounds generates Hydrogen Bromide (HBr).[1][3][2] Facilities must use incinerators with specific scrubbers to neutralize acidic gases.[1][3][2] Mixing this with general trash puts downstream workers at risk.[1][3][2]

  • Containment:

    • Place the solid material inside a clear polyethylene bag.[1][3][2]

    • Tie or tape the bag shut (Goose-neck method recommended).[1][3][2]

    • Place this sealed bag into the secondary solid waste drum/pail.[1][3][2]

  • Labeling:

    • List the full chemical name: 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine.

    • Check "Toxic" and "Irritant" hazards.[1][3][2]

    • Explicitly write "Contains Bromine" on the tag if your facility requires elemental specification.[1][3][2]

Protocol B: Liquid Waste (Solutions & Rinsates)

Applicability: Reaction mixtures, mother liquors from recrystallization, or HPLC waste.[1][2]

  • Solvent Compatibility Check:

    • Scenario 1: Dissolved in DCM/Chloroform.

      • Pour directly into the Halogenated Solvent Waste carboy.[1][3][2]

    • Scenario 2: Dissolved in Methanol/Acetone/DMSO.

      • Critical Decision: If the concentration of the brominated compound is significant (>1%), divert this entire mixture to the Halogenated Waste stream. [1][4]

      • Why: Even if the solvent is non-halogenated, the solute introduces halogens.[1][2] Sending this to a non-halogenated fuel blending facility (which often burns waste for energy recovery) is a violation of EPA protocols and can damage their equipment.[1][3][2]

  • pH Check: Ensure the solution is neutral (pH 5-9). If the synthesis involved acids, neutralize carefully before adding to the organic waste carboy to prevent exothermic polymerization or gas evolution in the drum.[1][2]

Emergency Spill Response Procedures

Pre-requisite: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[1]

SpillResponseAssess1. Assess Volume & Risk(Is dust aerosolized?)PPE2. Don PPE(N95 + Double Nitrile)Assess->PPEContain3. Contain/Dampen(Cover with wet paper towelto prevent dust)PPE->ContainClean4. Scoop & Wipe(Use inert absorbent)Contain->CleanDispose5. Bag & Label(As Halogenated Solid)Clean->Dispose

Figure 2: Spill Response Workflow. Emphasis is placed on preventing dust inhalation (aerosolization) during the cleanup of solid powders.[1][3]

Cleanup Steps:

  • Dampen: Do not dry sweep.[1][3][2] Gently cover the spill with a paper towel dampened with a compatible solvent (e.g., ethanol) or water to prevent dust generation.[1][2]

  • Collect: Scoop the wet material and the paper towel into a sealable bag.

  • Surface Decontamination: Wipe the surface with a soap/water solution followed by an alcohol wipe.[1][3][2]

  • Disposal: Treat all cleanup materials as Halogenated Solid Waste (Protocol A).[1][3][2]

Regulatory & Compliance Context (US/EU)

To ensure your laboratory remains compliant, reference these regulatory frameworks:

  • EPA (RCRA) - 40 CFR 261: While this specific compound may not be explicitly "P" or "U" listed, it falls under the characteristic of Toxicity and requires treatment as a Halogenated Organic Compound (HOC) .[1][3]

  • Incineration Requirement: Land Disposal Restrictions (LDR) generally prohibit burying halogenated organics without treatment.[1][3][2] The required treatment method is Incineration (Technology Code: INCIN).[1][3][2]

  • Waste Codes:

    • If mixed with spent halogenated solvents: F001/F002 .[1][3][2]

    • If pure substance: Assign a generator-specific code or general "Hazardous Waste" tag depending on state regulations (e.g., California requires specific waste codes for halogenated organics).[1][3]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][3][2] October 2009.[1][3][2] [Link][3][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][3][2] 29 CFR 1910.1200.[1][3][2] [Link][3][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][3][2] National Academies Press (US); 2011.[1][3][2] [Link]

  • PubChem. Compound Summary: Pyrazolo[1,5-a]pyrimidine derivatives (General Class Hazards).[1][3][2] National Library of Medicine.[1][3][2] [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.